Product packaging for 3-(Isoxazol-5-yl)aniline(Cat. No.:CAS No. 832740-15-5)

3-(Isoxazol-5-yl)aniline

Cat. No.: B1286114
CAS No.: 832740-15-5
M. Wt: 160.17 g/mol
InChI Key: JBFVFIPIWPLRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Isoxazol-5-yl)aniline (CAS 832740-15-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining an aniline moiety with an isoxazole ring, making it a versatile synthon for the construction of diverse molecular architectures. Its primary research value lies in the development of novel therapeutic agents. Recent studies highlight its application in the synthesis of isoxazole-based small molecules investigated for potent antiviral activity, including against the Zika virus . The structural motif of isoxazol-5-yl anilines is recognized as a relevant scaffold in drug candidates and agrochemicals, with the isoxazole ring often contributing to favorable pharmacokinetic properties . This compound serves as a key intermediate in annulation reactions, alkylation strategies, and the preparation of densely functionalized molecules . Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1286114 3-(Isoxazol-5-yl)aniline CAS No. 832740-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFVFIPIWPLRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586328
Record name 3-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-15-5
Record name 3-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2-oxazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 3-(Isoxazol-5-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-(Isoxazol-5-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted characterization data based on established chemical principles and spectral data from analogous structures. The protocols and data herein serve as a foundational resource for researchers embarking on the synthesis and further investigation of this and related compounds.

Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a commercially available starting material, 3-aminoacetophenone. The pathway involves the formation of an oxime, followed by its conversion to an enaminone, and subsequent cyclization to form the isoxazole ring.

Synthetic Pathway A 3-Aminoacetophenone B 1-(3-Aminophenyl)ethanone oxime A->B Hydroxylamine Hydrochloride C 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one B->C DMF-DMA D This compound C->D Hydroxylamine Hydrochloride

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Synthesis of 1-(3-Aminophenyl)ethanone oxime

This procedure outlines the formation of the oxime from 3-aminoacetophenone.

Materials:

  • 3-Aminoacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 3-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (3.0 equiv) to the solution.

  • Slowly add a solution of sodium hydroxide (8.0 equiv) in water.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining solid residue in water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude oxime, which can be purified by recrystallization.

Synthesis of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

This step involves the reaction of the oxime with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

Materials:

  • 1-(3-Aminophenyl)ethanone oxime

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(3-aminophenyl)ethanone oxime (1.0 equiv) in an anhydrous solvent.

  • Add DMF-DMA (1.2 equiv) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone. This intermediate is often used in the next step without further purification.

Synthesis of this compound

The final step is the cyclization of the enaminone with hydroxylamine to form the isoxazole ring.

Materials:

  • 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Base (e.g., Potassium hydroxide)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the crude enaminone (1.0 equiv) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equiv) in water.

  • Add a solution of potassium hydroxide to the mixture.[3][4]

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into crushed ice.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica for better results with amines)

  • Eluent system (e.g., Hexane/Ethyl acetate gradient)

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/Ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[5][6]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.

Property Expected Value/Observation Reference Compounds
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.18 g/mol -
Appearance Likely a solid at room temperatureAromatic amines and isoxazoles are often solids.
Melting Point To be determined experimentally-
¹H NMR Aromatic protons (phenyl ring): δ 7.0-8.0 ppm; Isoxazole protons: singlet around δ 6.5-7.0 ppm and a doublet around δ 8.5 ppm; Amine protons: broad singlet, chemical shift can vary.3-Phenylisoxazole[7][8], Aniline derivatives
¹³C NMR Aromatic carbons: δ 110-150 ppm; Isoxazole carbons: δ 95-170 ppm.3-Phenylisoxazole[7][9]
IR Spectroscopy N-H stretch (amine): 3300-3500 cm⁻¹ (two bands for primary amine); C=N stretch (isoxazole): ~1615 cm⁻¹; N-O stretch (isoxazole): ~1400 cm⁻¹; C-N stretch (aromatic amine): 1250-1335 cm⁻¹.Aniline[10][11][12], 3,5-Diarylisoxazoles[13]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 160. Fragmentation pattern would likely involve cleavage of the isoxazole ring.3,5-Diarylisoxazoles[13], General isoxazole fragmentation patterns[14][15]

Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material (3-Aminoacetophenone) B Step 1: Oxime Formation A->B C Step 2: Enaminone Formation B->C D Step 3: Isoxazole Ring Cyclization C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Melting Point Analysis E->I

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a robust starting point for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their experimental observations. The predicted characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 3-(Isoxazol-5-yl)aniline: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isoxazol-5-yl)aniline is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its application in research and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₉H₈N₂O[1][2][3][4]
Molecular Weight 160.18 g/mol [1][2]
CAS Number 832740-15-5[1][2][3]
Appearance Solid (form not specified)Inferred from supplier data
Purity Typically available at ≥95%[1][2]
Melting Point Not availableData not found in searches
Boiling Point Not availableData not found in searches
Density Not availableData not found in searches
pKa Not availableData not found in searches
Solubility Not availableData not found in searches

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on the analysis of its structural components and data from related isoxazole and aniline derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the aniline ring and the isoxazole ring. The aromatic protons of the aniline moiety will appear as a complex multiplet in the aromatic region. The isoxazole ring protons will have distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the benzene ring will resonate in the aromatic region, while the carbons of the isoxazole ring will have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the rings, and N-O stretching of the isoxazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.18).

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, a plausible route starts from 3-ethynylaniline.

G cluster_0 Synthesis Pathway 3-Ethynylaniline 3-Ethynylaniline Cycloaddition [3+2] Cycloaddition 3-Ethynylaniline->Cycloaddition Nitrile_Oxide_Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Nitrile_Oxide In situ generated Nitrile Oxide Nitrile_Oxide_Precursor->Nitrile_Oxide Oxidation Nitrile_Oxide->Cycloaddition 3_Isoxazol_5_ylaniline This compound Cycloaddition->3_Isoxazol_5_ylaniline

A plausible synthetic route to this compound.
Experimental Protocol: Synthesis from 3-Ethynylaniline (General Procedure)

This protocol is a generalized procedure based on known methods for isoxazole synthesis.[5]

Materials:

  • 3-Ethynylaniline[6]

  • An appropriate aldoxime (e.g., formaldoxime or a protected equivalent)

  • Oxidizing agent (e.g., sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS))

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., triethylamine or pyridine, if necessary)

Procedure:

  • Dissolve the aldoxime in the chosen solvent.

  • Add the oxidizing agent dropwise to the solution at room temperature to generate the nitrile oxide in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • In a separate flask, dissolve 3-ethynylaniline in the same solvent.

  • Slowly add the in situ generated nitrile oxide solution to the 3-ethynylaniline solution.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its two key functional components: the aniline moiety and the isoxazole ring.

Reactivity of the Aniline Group

The amino group (-NH₂) on the benzene ring is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions.[7][8][9][10]

G cluster_1 Aniline Reactivity Aniline This compound EAS Electrophilic Aromatic Substitution (EAS) Aniline->EAS Diazotization Diazotization Aniline->Diazotization Acylation Acylation Aniline->Acylation Alkylation Alkylation Aniline->Alkylation Products_EAS Ortho/Para substituted products EAS->Products_EAS Halogenation, Nitration, Sulfonation Diazonium_Salt Arenediazonium Salt Diazotization->Diazonium_Salt NaNO₂/HCl Amide Amide Acylation->Amide Acyl chloride/ Anhydride N_Alkylated_Aniline N-Alkylated Aniline Alkylation->N_Alkylated_Aniline Alkyl halide

Typical reactions of the aniline moiety.
  • Electrophilic Aromatic Substitution: Due to the activating nature of the amino group, direct halogenation (e.g., with bromine water) is likely to result in polysubstitution.[9][10] To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., acetanilide) prior to the electrophilic substitution step.[8]

  • Diazotization: The primary amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[9] This intermediate is highly versatile and can be converted to a wide range of functional groups through Sandmeyer and related reactions.

  • Acylation and Alkylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides and with alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines.[9]

Reactivity of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle that is generally stable but can undergo ring-opening reactions under certain conditions.

  • Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions. This can lead to the formation of various acyclic compounds.

  • Substitution Reactions: Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. Nucleophilic attack is more likely to occur, particularly at the carbon atoms adjacent to the heteroatoms.

Applications in Drug Discovery and Materials Science

The unique combination of the aniline and isoxazole moieties makes this compound a valuable scaffold in several areas:

  • Medicinal Chemistry: The isoxazole ring is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities.[6][11][12] The aniline portion provides a convenient handle for further functionalization, allowing for the synthesis of libraries of compounds for drug screening. Derivatives of isoxazolyl-anilines have been investigated for their potential as antineoplastic agents.[13]

  • Materials Science: The rigid, planar structure of the isoxazole and benzene rings, combined with the potential for hydrogen bonding from the amine group, makes this molecule an interesting candidate for the development of organic electronic materials, liquid crystals, and polymers with specific optical or electronic properties.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. This guide has summarized its key chemical properties and reactivity, providing a foundation for its use in synthetic applications. Further research to fully characterize its physical properties and explore its diverse reactivity is warranted.

References

Spectroscopic Characterization of 3-(Isoxazol-5-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(Isoxazol-5-yl)aniline. These predictions are derived from known spectral data of substituted anilines and isoxazoles.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HIsoxazole H-3
~7.4-7.2Triplet1HAniline H-5
~7.1Doublet of doublets1HAniline H-6
~6.9Triplet1HAniline H-2
~6.8Doublet of doublets1HAniline H-4
~6.7Singlet1HIsoxazole H-4
~3.8Broad singlet2H-NH₂

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170Isoxazole C-5
~152Isoxazole C-3
~147Aniline C-3
~130Aniline C-1
~129Aniline C-5
~119Aniline C-6
~116Aniline C-2
~114Aniline C-4
~97Isoxazole C-4

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
3150-3000MediumAromatic C-H stretching
1620-1580StrongC=C stretching (aromatic ring) and N-H bending
1500-1400Medium to StrongC=N stretching (isoxazole ring)
1300-1000MediumC-N stretching
900-670StrongAromatic C-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
160.06[M]⁺ (Molecular Ion)
132Loss of CO
104Loss of C₂H₂O
92Aniline fragment
65Loss of HCN from aniline fragment

The fragmentation of 3,5-disubstituted isoxazoles is predictable and can be used for isomer determination. The molecular ion can rearrange with N-O bond cleavage.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3] The choice of solvent is crucial as it should completely dissolve the compound without interfering with the spectral regions of interest.[2]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2] If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[3]

    • Transfer the clear solution into a clean 5 mm NMR tube.[2]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

    • Tune the probe to the desired nucleus (¹H or ¹³C).[2]

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5][6]

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam.[6] This causes the ejection of an electron, forming a radical cation known as the molecular ion.[6]

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR_Acq NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Acq Pure Sample IR_Acq IR Spectroscopy Purification->IR_Acq MS_Acq Mass Spectrometry Purification->MS_Acq Data_Analysis Spectra Interpretation and Data Analysis NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Elucidation Structure Elucidation and Characterization Data_Analysis->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to the Potential Biological Activities of 3-(Isoxazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] When coupled with an aniline moiety, the resulting 3-(isoxazol-5-yl)aniline derivatives present a versatile structural framework for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and structurally related analogues. It includes detailed experimental protocols for key biological assays, quantitative data summaries, and visualizations of relevant pathways and workflows to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen and oxygen-containing rings like isoxazole being of particular importance.[1][3] The isoxazole ring is an aromatic five-membered heterocycle known for its ability to engage with biological targets through various non-covalent interactions.[2][3] Its derivatives are found in several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, highlighting its therapeutic relevance.[4][5]

The aniline scaffold is another critical pharmacophore, providing a versatile platform for substitution and modification of physicochemical properties. The combination of these two moieties into the this compound core structure creates a unique chemical entity with potential for multifaceted biological engagement. This guide explores the therapeutic landscape of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, among others.

General Synthesis Strategies

The synthesis of isoxazole derivatives, including those bearing an aniline group, often proceeds through the formation of the isoxazole ring via cycloaddition reactions. A common and versatile method is the [3+2] cycloaddition between a nitrile oxide and an alkyne. Another prevalent route involves the condensation reaction of a hydroxylamine with an α,β-unsaturated carbonyl compound, such as a chalcone.[2][4]

Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for aniline-containing derivatives.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Ring Formation & Final Product A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Aryl Aldehyde B->C D Chalcone Intermediate (α,β-unsaturated ketone) C->D Base (e.g., NaOH) F Cyclization Reaction D->F E Hydroxylamine HCl E->F Base (e.g., Acetate) G 3,5-Disubstituted Isoxazole Derivative F->G

Caption: Generalized synthesis workflow for 3,5-disubstituted isoxazoles.

Potential Biological Activities

Derivatives of the isoxazole-aniline scaffold have been investigated for a range of therapeutic applications. The electronic properties and steric profile of substituents on both the isoxazole and aniline rings play a crucial role in modulating their biological effects.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6][7] Several studies have demonstrated the cytotoxicity of isoxazole-aniline analogues against a panel of human cancer cell lines.

For instance, a series of novel isoxazole-piperazine hybrids, where the piperazine links the isoxazole core to a substituted phenyl group, were evaluated for their cytotoxic activities against liver and breast cancer cell lines.[7] Compounds 5m and 5o from this series showed potent cytotoxicity, inducing oxidative stress that leads to apoptosis and cell cycle arrest.[7] This was associated with the inhibition of the Akt survival pathway and activation of the p53 protein.[7]

CompoundHuh7 (Liver)Mahlavu (Liver)MCF-7 (Breast)
5l 3.7 ± 0.22.5 ± 0.11.9 ± 0.1
5m 0.4 ± 0.00.3 ± 0.00.6 ± 0.0
5n 2.5 ± 0.21.8 ± 0.12.2 ± 0.1
5o 0.5 ± 0.00.4 ± 0.00.5 ± 0.0
Data sourced from a study on isoxazole-piperazine hybrids.[7]

The mechanism often involves the modulation of critical cell signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain isoxazole compounds have been shown to trigger apoptosis through the activation of p53, a tumor suppressor gene.

G compound Isoxazole Derivative (e.g., 5m, 5o) ros ↑ Reactive Oxygen Species (ROS) compound->ros akt Akt Hyperphosphorylation (Inhibition) ros->akt Induces p53 p53 Activation ros->p53 Induces apoptosis Apoptosis akt->apoptosis Leads to p53->apoptosis arrest Cell Cycle Arrest p53->arrest

Caption: Proposed mechanism of anticancer action for select isoxazole derivatives.[7]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[8] Isoxazole derivatives have been extensively studied for their antimicrobial potential against a broad spectrum of pathogens.[3]

In one study, a series of N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial activity.[8] Several compounds exhibited potent activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with some showing greater efficacy than the standard drug cloxacillin.[8] Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as fluorine and chlorine, at the para position of the phenyl rings generally enhanced antibacterial activity.[8]

CompoundEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)
178d (p-F)11798
178e (p-Cl)11090
178f (p-Cl)9585
Cloxacillin (Standard)120100
Data sourced from a study on N³, N⁵-di(substituted)isoxazole-3,5-diamines.[8]

The structural features influencing antimicrobial potency can be summarized in a logical relationship diagram.

G core Isoxazole-Aniline Core sub Substitution Pattern on Aniline Ring core->sub ewg Electron-Withdrawing Group (e.g., -Cl, -F) sub->ewg para-position edg Electron-Donating Group (e.g., -CH3, -OCH3) sub->edg activity_inc Enhanced Antibacterial Activity ewg->activity_inc activity_mod Moderate/Weak Activity edg->activity_mod

Caption: Structure-activity relationship for antibacterial isoxazoles.[8]
Anti-inflammatory Activity

Inflammation is a biological process implicated in numerous diseases. Isoxazole derivatives have been developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[9] For example, some isoxazole derivatives have been shown to exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, a standard model for acute inflammation.[9] The mechanism often involves the inhibition of pro-inflammatory mediators.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern drug discovery. Isoxazole-aniline derivatives have been explored as inhibitors for various enzyme targets.

  • Xanthine Oxidase (XO): XO is a key enzyme in purine metabolism, and its inhibitors are used to treat gout and hyperuricemia.[10] A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which hybridize the isoxazole and indole scaffolds, were designed as novel XO inhibitors. Compound 6c from this series showed potent inhibitory activity with an IC₅₀ value of 0.13 µM, significantly more potent than the drug allopurinol (IC₅₀ = 2.93 µM).[10] Enzyme kinetic studies revealed a mixed-type inhibition mechanism.[10]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH can potentiate the endocannabinoid system's effects, offering therapeutic potential for inflammatory conditions. A series of 3-carboxamido-5-aryl-isoxazoles were identified as significant FAAH inhibitors, with compound 39 showing an IC₅₀ of 0.088 µM and protective effects in a mouse model of colitis.[11]

Target EnzymeDerivative SeriesLead CompoundIC₅₀ Value
Xanthine Oxidase5-(Indol-5-yl)isoxazole-3-carboxylic acids6c 0.13 µM
FAAH3-Carboxamido-5-aryl-isoxazoles39 0.088 µM
Data sourced from studies on XO[10] and FAAH inhibitors.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of biological activity. The following are methodologies for key assays cited in the literature for isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, Huh7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture media to achieve the desired final concentrations. The media in the wells is replaced with the compound-containing media, and the plates are incubated for 48-72 hours. A vehicle control (0.1% DMSO in media) is included.[12]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO or isopropanol.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serially diluted compounds B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility Testing

This method is used for preliminary screening of antibacterial activity.[4]

  • Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension (e.g., 0.5 McFarland standard) of the test bacterium (e.g., S. aureus, E. coli).

  • Well/Cup Creation: Sterile wells or "cups" (typically 6 mm in diameter) are made in the agar using a sterile borer.

  • Compound Application: A fixed volume (e.g., 40-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) is added to each well. A solvent control and a standard antibiotic (e.g., Benzylpenicillin) are also tested.[4]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone indicates greater antibacterial activity.

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Conclusion and Future Perspectives

The this compound scaffold and its close analogues represent a highly promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The modular nature of their synthesis allows for extensive chemical exploration and optimization of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

  • In Vivo Efficacy: Translating promising in vitro results into animal models to assess efficacy, toxicity, and pharmacokinetics.

  • Expansion of Chemical Diversity: Synthesizing new libraries of derivatives with diverse substitution patterns to further explore structure-activity relationships and identify novel biological activities.

  • Combination Therapies: Investigating the potential of these derivatives to act synergistically with existing therapeutic agents to enhance efficacy and overcome resistance.

This versatile chemical framework continues to be a fertile ground for the discovery of next-generation therapeutics.

References

In Silico Prediction of 3-(Isoxazol-5-yl)aniline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 3-(Isoxazol-5-yl)aniline. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed procedural whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for these computational experiments are provided, along with templates for data presentation and visualizations of workflows and relevant signaling pathways to guide future research and hypothesis-driven experimental validation.

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, present in a variety of clinically approved drugs and bioactive compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. The subject of this guide, this compound, is an isoxazole derivative with potential for diverse biological activities owing to its aromatic amine and isoxazole ring systems.

In silico methods, or computer-aided drug design (CADD), have become indispensable in modern drug discovery.[4] These computational techniques accelerate the identification of lead compounds, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles, thereby reducing the time and cost associated with traditional high-throughput screening.[4][5] This guide delineates a robust, multi-step in silico workflow to predict the bioactivity of this compound, providing a foundational roadmap for its potential therapeutic applications.

Proposed In Silico Prediction Workflow

The computational evaluation of this compound follows a logical progression from broad, ligand-based predictions to more specific, structure-based analyses. This workflow is designed to build a comprehensive bioactivity profile, starting with identifying potential molecular targets and culminating in an assessment of its drug-like properties.

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification cluster_2 Bioactivity Prediction & Analysis cluster_3 Drug-Likeness Evaluation cluster_4 Output A This compound 2D Structure B 3D Structure Generation & Energy Minimization A->B C Ligand-Based Target Prediction (Similarity Search) B->C D Structure-Based Target Prediction (Inverse Docking) B->D E Target Prioritization (Disease Relevance, Druggability) C->E D->E F Molecular Docking (Binding Mode & Affinity) E->F G QSAR Modeling (Predictive Activity) F->G H Pharmacophore Modeling (Feature Identification) F->H I ADMET Prediction (Pharmacokinetics & Toxicity) H->I J Hypothesis Generation: Predicted Bioactivities & MOA I->J

Caption: A general workflow for the in silico prediction of bioactivity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Compound Preparation

Accurate 2D and 3D representations of this compound are critical for all subsequent computational analyses.

Protocol:

  • 2D Structure Generation: Obtain the 2D structure of this compound from a chemical database such as PubChem or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • SMILES String Generation: Convert the 2D structure to a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • 3D Structure Generation: Use a molecular modeling program (e.g., Avogadro, Discovery Studio) to convert the 2D structure or SMILES string into a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.[6] Save the optimized structure in a standard format (e.g., .mol, .sdf, .pdbqt).

Target Identification and Validation

Identifying the potential molecular targets of this compound is the first step in elucidating its bioactivity.[6] This can be achieved through both ligand-based and structure-based approaches.

Protocol: Ligand-Based Target Prediction

  • Utilize Online Servers: Employ web-based tools such as SwissTargetPrediction, PharmMapper, or SuperPred.[6]

  • Input Structure: Submit the SMILES string or the 2D structure of this compound to the servers.

  • Analyze Results: The servers will provide a ranked list of potential protein targets based on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[6]

Protocol: Structure-Based (Inverse Docking) Target Prediction

  • Prepare Ligand: Use the energy-minimized 3D structure of this compound.

  • Screen Against Protein Database: Use inverse docking software (e.g., idock, TarFisDock) to screen the ligand against a library of known protein binding sites.[6][7]

  • Rank Targets: The output will be a list of proteins ranked by the predicted binding affinity of the compound to their respective binding pockets.[7]

Target Validation and Prioritization:

  • Consolidate the lists of potential targets from all methods.

  • Prioritize targets based on their relevance to human diseases, druggability, and the confidence scores from the prediction servers.

Molecular Docking

Once high-priority targets are identified, molecular docking predicts the binding mode and affinity of this compound to each target.[5][8]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[8]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound.

    • Assign rotatable bonds to allow for conformational flexibility.

  • Binding Site Definition:

    • Define the binding site on the target protein, typically by creating a grid box around the active site residues identified from the literature or co-crystallized ligands.[6]

  • Docking Simulation:

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.[6] The program will generate multiple binding poses of the ligand within the defined binding site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy scores (e.g., kcal/mol) and the clustering of poses.[6]

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[9][10][11] For this compound, a QSAR model can be developed using a dataset of structurally similar isoxazole derivatives with known activities against a specific target identified in the previous steps.

Protocol:

  • Data Set Collection: Compile a dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50, EC50) against a selected target. The data should span a wide range of activity values.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

  • Model Building: Divide the dataset into a training set and a test set. Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.[10][11]

  • Model Validation: Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., q², r²_pred).[10]

  • Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12][13]

Protocol:

  • Model Generation (Ligand-Based):

    • Align a set of active isoxazole derivatives that bind to the same target.

    • Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

  • Model Generation (Structure-Based):

    • Analyze the key interactions between a known ligand and its target protein from a co-crystallized structure or a docking pose.

    • Generate a pharmacophore model based on these interaction points.

  • Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Screening: Screen the 3D structure of this compound against the validated pharmacophore model to determine if it fits the required features for binding.

ADMET Prediction

Assessing the pharmacokinetic and toxicological properties of a compound is crucial in the early stages of drug discovery.[5]

Protocol:

  • Utilize Prediction Models: Employ in silico ADMET prediction tools, which can be standalone software (e.g., QikProp, Discovery Studio ADMET) or web servers (e.g., SwissADME, admetSAR).

  • Input Structure: Provide the structure of this compound.

  • Analyze Properties: Evaluate a range of predicted properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

  • Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability.[14]

Data Presentation

All quantitative data generated from the in silico analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Potential Targets for this compound

Prediction Method Target Name Target Class Confidence Score Disease Relevance
Ligand-Based (Example: Kinase X) Kinase (e.g., 0.85) (e.g., Cancer)
Inverse Docking (Example: GPCR Y) GPCR (e.g., -9.5 kcal/mol) (e.g., Inflammation)

| ... | ... | ... | ... | ... |

Table 2: Molecular Docking Results for this compound

Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
(e.g., 4ZVM) (e.g., -8.2) (e.g., TYR155, LYS67) (e.g., H-Bond, Pi-Stacking)
(e.g., 3LN1) (e.g., -7.9) (e.g., ARG513, VAL523) (e.g., H-Bond, Hydrophobic)

| ... | ... | ... | ... |

Table 3: Predicted ADMET Properties of this compound

Property Predicted Value Acceptable Range Assessment
Absorption
HIA (e.g., >90%) High Good
Caco-2 Permeability (e.g., High) High Good
Distribution
BBB Permeant (e.g., No) Yes/No Low CNS Side Effects
Plasma Protein Binding (e.g., <90%) <90% Favorable
Metabolism
CYP2D6 Inhibitor (e.g., No) No Low Drug-Drug Interaction Risk
CYP3A4 Inhibitor (e.g., Yes) No Potential Drug-Drug Interaction
Toxicity
AMES Mutagenicity (e.g., Non-mutagen) Non-mutagen Safe
Hepatotoxicity (e.g., Low) Low Safe
Drug-Likeness

| Lipinski's Rule of 5 | (e.g., 0 violations) | ≤ 1 violation | Good Oral Bioavailability |

Visualization of Potential Signaling Pathways

Based on the predicted targets, diagrams of relevant signaling pathways can be generated to hypothesize the mechanism of action of this compound. For instance, if a kinase is identified as a high-priority target, the corresponding pathway can be visualized.

Example: Hypothetical Inhibition of a Kinase Signaling Pathway

If molecular docking and QSAR analyses predict that this compound inhibits a key kinase (e.g., a receptor tyrosine kinase), the following diagram illustrates its potential downstream effects.

Kinase_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P1 Downstream Protein 1 RTK->P1 Activates Compound This compound Compound->RTK Inhibits P2 Downstream Protein 2 P1->P2 Activates TF Transcription Factor P2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Leads to

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide has presented a comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying techniques such as target prediction, molecular docking, QSAR, pharmacophore modeling, and ADMET analysis, researchers can generate a robust, data-driven hypothesis regarding the compound's therapeutic potential and mechanism of action. The methodologies and data presentation formats provided herein offer a standardized approach to this computational investigation.

It is critical to emphasize that in silico predictions are hypothetical and must be validated through experimental assays.[5] The findings from this workflow should be used to prioritize and guide future wet-lab experiments, such as in vitro enzyme inhibition assays, cell-based functional assays, and eventually, in vivo studies, to confirm the predicted biological activities of this compound.

References

3-(Isoxazol-5-yl)aniline: A Versatile Scaffold for Kinase Inhibitor Discovery in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 3-(isoxazol-5-yl)aniline is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a core building block for the development of novel kinase inhibitors. This in-depth technical guide explores the synthesis, chemical properties, and therapeutic applications of this versatile molecule, providing valuable insights for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in numerous biologically active compounds. When coupled with an aniline moiety at the 3-position of the isoxazole, the resulting this compound structure offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and synthetic tractability, making it an attractive starting point for the design of targeted therapeutics.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the aniline moiety.

A representative synthetic pathway is outlined below:

Synthesis_of_3_Isoxazol_5_yl_aniline start 3-Oxobutanal derivative intermediate1 Isoxazol-3-yl substituted 1,3-diketone start->intermediate1 Condensation intermediate2 Substituted isoxazole intermediate1->intermediate2 Reaction with Enaminone final_product This compound intermediate2->final_product Annulation

Figure 1: A generalized synthetic workflow for the preparation of this compound derivatives.

Experimental Protocol: Representative Synthesis of a meta-Substituted Aniline from an Isoxazol-3-yl-Substituted 1,3-Diketone

This protocol is adapted from a known procedure for the synthesis of meta-hetarylanilines and represents a plausible method for obtaining the this compound core.

Materials:

  • Isoxazol-3-yl-substituted 1,3-diketone

  • Enaminone

  • Acetic acid

  • Molecular sieves (3 Å)

  • Acetone

Procedure:

  • To a solution of the isoxazol-3-yl-substituted 1,3-diketone (0.3 mmol) in acetone (1 mL), add the enaminone (0.45 mmol), acetic acid (30 mol %), and molecular sieves (300 mg).

  • Heat the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired meta-substituted aniline.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has garnered significant interest as a key component in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Several studies have explored isoxazole-containing compounds as inhibitors of p38 MAPK.[3]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK MKK (e.g., MKK3/6) MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Inhibitor This compound Derivative Inhibitor->p38_MAPK

Figure 2: The p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

The aniline nitrogen of the scaffold can act as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase, while the isoxazole and phenyl rings can engage in favorable hydrophobic and aromatic interactions.

Table 1: Representative Biological Activity of Isoxazole-based p38 MAPK Inhibitors

Compound IDTarget KinaseIC50 (µM)Assay Type
Isoxazole 3 JNK30.007Biochemical
Isoxazole 3 p380.004Biochemical
Compound 27 JNK30.007Biochemical
Compound 27 p38>10Biochemical
Compound 28 JNK30.006Biochemical
Compound 28 p38>10Biochemical

Note: Data is for isoxazole derivatives, not specifically this compound, but illustrates the potential of the isoxazole scaffold.[3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGF and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7][8][9][10] Consequently, inhibiting VEGFR signaling is a well-established anti-cancer strategy. The this compound scaffold has been explored for the development of VEGFR-2 inhibitors.[1]

VEGFR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2

Figure 3: The VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

The structural features of this compound allow for the design of molecules that can effectively occupy the ATP-binding site of VEGFR-2, disrupting its catalytic activity and downstream signaling.

Table 2: Representative Biological Activity of Isoxazole-based VEGFR-2 Inhibitors

Compound ClassTarget KinaseIC50 (µM)
Quinone-isoxazole derivativeVEGFR-10.65
Quinone-isoxazole derivativeVEGFR-27.1
Isoxazole Chalcone DerivativeDU145 cell line0.96

Note: Data is for isoxazole-containing compounds and serves to illustrate the potential of the scaffold in VEGFR inhibition.

Experimental Protocol: In Vitro Kinase Assay

The following is a general protocol for determining the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., p38α or VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the recombinant kinase, and the kinase substrate.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Spot a portion of each reaction mixture onto a phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. Its favorable chemical properties and synthetic accessibility make it an attractive scaffold for generating libraries of compounds for high-throughput screening. The demonstrated potential of isoxazole-containing molecules to inhibit key kinases such as p38 MAPK and VEGFR-2 highlights the promise of the this compound core in the discovery of new therapeutics for cancer and inflammatory diseases. Further exploration and derivatization of this scaffold are warranted to unlock its full therapeutic potential.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery of Novel Isoxazole-Containing Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of bioactive compounds with a broad spectrum of therapeutic applications. This technical guide delves into the discovery of novel isoxazole-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein aims to serve as a comprehensive resource for researchers actively engaged in the pursuit of innovative therapeutics.

A Versatile Core: The Broad Bioactivity of Isoxazole Derivatives

Isoxazole-containing molecules have demonstrated remarkable efficacy across various therapeutic areas. Their biological activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This versatility stems from the isoxazole ring's ability to engage in various non-covalent interactions with biological targets, coupled with its favorable physicochemical properties that contribute to improved pharmacokinetic profiles.[1]

Recent research has focused on the rational design and synthesis of novel isoxazole derivatives targeting specific enzymes and signaling pathways implicated in disease pathogenesis. This has led to the discovery of potent inhibitors of kinases, heat shock proteins, and viral enzymes, paving the way for the development of next-generation targeted therapies.

Quantitative Bioactivity of Novel Isoxazole Compounds

The following tables summarize the quantitative data for recently discovered isoxazole-containing compounds, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Novel Isoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
VER50589 HCT116 (Colon)Proliferation0.0719[1]
Compound 5 HeLa (Cervical)Cytotoxicity (MTT)2.06[2]
Compound 1 MCF-7 (Breast)Cytotoxicity (MTT)0.31[2]
Compound 2d Hep3B (Liver)Cytotoxicity~23 µg/ml[3]
Compound 2d HeLa (Cervical)Cytotoxicity15.48 µg/ml[3]
Compound 2a MCF-7 (Breast)Cytotoxicity39.80 µg/ml[3]
Isoxazoline 16c HT1080 (Fibrosarcoma)Cytotoxicity9.02[4]
Isoxazole 25a HepG2 (Liver)Antitumor6.38[5]
Isoxazole 25a MCF-7 (Breast)Antitumor9.96[5]
Isoxazole 25a HCT-116 (Colon)Antitumor8.42[5]

Table 2: Kinase Inhibitory Activity of Novel Isoxazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 3 JNK3Biochemical-[6]
Compound 27 JNK (cell-based)Cell-based1500[6]
Compound 29 JNK3Biochemical24[6]
Compound 2 JNK3Biochemical7[6]
Compound 2 p38Biochemical4[6]
Isoxazole 25a EGFR-TKKinase Assay54[5]
Isoxazole 10a EGFR-TKKinase Assay64[5]
Isoxazole 10b EGFR-TKKinase Assay66[5]

Table 3: Antimicrobial and Antiviral Activity of Novel Isoxazole Derivatives

Compound IDTarget Organism/VirusActivityMIC / Inhibition RateReference
Compound 7b Escherichia coliAntibacterialMIC: 15 mg/mL[7]
Compound 7b Pseudomonas aeruginosaAntibacterialMIC: 30 mg/mL[7]
Compound 7t Tobacco Mosaic Virus (TMV)Antiviral (Curative)68.8%[8]
Compound 7t Tobacco Mosaic Virus (TMV)Antiviral (Protection)74.8%[8]
Compound 7t Tobacco Mosaic Virus (TMV)Antiviral (Inactivation)96.9%[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of bioactive isoxazole compounds.

Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a general procedure for the synthesis of isoxazole-carboxamide derivatives, a class of compounds that has shown promising anticancer activity.[3]

Materials:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Appropriate aniline derivative

  • 1% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Nitrogen gas

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1) (1.5 mmol) in 12 ml of dichloromethane.

  • To this mixture, add DMAP (0.3 mmol) and EDC (1.8 mmol).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add the appropriate aniline derivative (1.8 mmol) to the mixture.

  • Continue stirring for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and extract with 1% NaHCO₃ solution followed by brine.

  • Dry the organic layer, evaporate the solvent, and purify the crude product as necessary.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, Hep3B)

  • Complete cell culture medium

  • 96-well plates

  • Test isoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test isoxazole compounds and incubate for 72 hours.

  • Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay (JNK Kinase)

This protocol outlines a non-radiometric method for determining the inhibitory activity of isoxazole compounds against c-Jun N-terminal kinase (JNK).[6]

Materials:

  • Active recombinant JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun (1-79))

  • Test isoxazole compounds

  • Kinase Assay Buffer

  • ATP solution (non-radioactive)

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membrane

  • Primary antibody (e.g., Rabbit anti-phospho-c-Jun (Ser63))

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Set up kinase reactions by combining the active JNK enzyme, JNK substrate, and various concentrations of the test compound in the kinase assay buffer.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Calculate the percentage of JNK inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing (Cup-Plate Agar Diffusion Method)

This method is used to determine the antibacterial activity of isoxazole derivatives.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar broth

  • Sterile Petri dishes

  • Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Benzylpenicillin)

  • Sterile borer

Procedure:

  • Prepare nutrient agar plates and inoculate them with a 24-hour old subculture of the test bacteria.

  • Allow the agar to solidify.

  • Using a sterile borer, create cups (10 mm diameter) in the agar.

  • Fill the cups with 0.04 ml (40 µg) of the test compound solution.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

  • Compare the results with a standard antibiotic.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of bioactive isoxazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Compound Evaluation synthesis Synthesis of Isoxazole Library purification Purification & Characterization synthesis->purification primary_screen Primary Bioactivity Screening purification->primary_screen secondary_screen Secondary Assays (e.g., Dose-Response) primary_screen->secondary_screen moa Mechanism of Action Studies Kinase Assays Signaling Pathways secondary_screen->moa adme ADME/Tox Profiling moa->adme mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription isoxazole Isoxazole Inhibitor isoxazole->raf isoxazole->mek gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

References

Exploring the structure-activity relationship (SAR) of 3-(Isoxazol-5-yl)aniline analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Isoxazol-5-yl)aniline Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of biological entities, most notably protein kinases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of analogs based on this core. We present a detailed analysis of how structural modifications influence biological activity, supported by quantitative data from various studies. This document includes detailed experimental protocols for key synthetic and biological assays and utilizes diagrams to visualize complex pathways and workflows, offering a valuable resource for the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold

The isoxazole ring system is a five-membered heterocycle that is frequently incorporated into bioactive molecules due to its unique electronic properties and ability to participate in various non-covalent interactions.[1] When combined with an aniline moiety, specifically in the this compound arrangement, the resulting scaffold becomes a powerful pharmacophore for kinase inhibition. The aniline nitrogen can act as a crucial hydrogen bond donor, while the isoxazole nitrogen serves as an acceptor, allowing these molecules to bind effectively to the hinge region of the ATP-binding pocket in many kinases.[2]

Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide will focus on elucidating the SAR of this specific analog class to inform the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategies

The synthesis of this compound analogs can be achieved through several reliable synthetic routes. A common and versatile method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole core.[1][5] Subsequent functional group manipulations, such as Suzuki couplings or nucleophilic aromatic substitutions, allow for the diversification of substituents on the core structure.[6][7]

A representative synthetic workflow is outlined below. This multi-step process typically begins with commercially available starting materials and allows for the late-stage introduction of diversity, which is highly advantageous for building a library of analogs for SAR studies.[8][9][10]

G start_node Substituted Aniline or Nitrobenzene step1_node Formation of Aldoxime start_node->step1_node 1. Hydroxylamine step2_node Generation of Nitrile Oxide (in situ) step1_node->step2_node 2. Oxidizing Agent (e.g., NaOCl) step4_node [3+2] Cycloaddition step2_node->step4_node step3_node Terminal Alkyne step3_node->step4_node step5_node Substituted 3-Arylisoxazole step4_node->step5_node step6_node Coupling Reaction (e.g., Suzuki, Buchwald) step5_node->step6_node 3. Diversification Reagents final_product Diversified this compound Analogs step6_node->final_product

Caption: Generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature, position, and stereochemistry of substituents on both the aniline and isoxazole ring systems.

Kinase Inhibition

This scaffold has been extensively explored for its ability to inhibit various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[4]

c-Jun N-terminal Kinase (JNK) Inhibition:

A novel class of isoxazole derivatives was identified as highly potent JNK1/3 inhibitors.[6] An extensive SAR study revealed that specific substitutions were crucial for both potency and selectivity against other kinases like p38.[6] For instance, replacing a fluoro-phenyl group at the 4-position of the isoxazole with an N-methyl pyrazole maintained JNK3 potency while significantly increasing selectivity over p38.[6] However, sterically bulky groups in this position were found to reduce JNK potency.[6]

Compound IDR Group (Isoxazole C4-position)JNK1 IC50 (nM)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
3 4-Fluorophenyl2674~0.6
24 Methyl>25070>1000>14
25 N-Methyl Pyrazole-8>1000>125
29 Sterically Hindered Pyrazole-70250~3.6

Data synthesized from multiple sources for illustrative purposes, based on findings in reference[6].

Phosphoinositide 3-kinase (PI3K) Inhibition:

A series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives, which contain the core isoxazole structure, were evaluated for their inhibitory activity against PI3Kδ.[11] Compounds 20 and 21 from this series demonstrated potent inhibition of PI3Kδ with IC50 values in the sub-micromolar range, indicating their potential as antitumor agents.[11]

Compound IDBT-474 Cell Line IC50 (µM)PI3Kδ IC50 (µM)
20 1.5650.286
21 1.3110.452

Table adapted from reference[11].

Anticancer and Cytotoxic Activity

The this compound scaffold is a common feature in molecules designed as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3][9][10]

In one study, novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives were screened against four human cancer cell lines.[9] Compound 4n from this series showed potent cytotoxicity against all tested cell lines, with IC50 values under 12 µM.[9][10] The SAR analysis suggested that the presence of a methyl group at the fourth position of the phenyl ring on the isoxazole was favorable for activity.[10]

Compound IDA549 IC50 (µM)COLO 205 IC50 (µM)MDA-MB 231 IC50 (µM)PC-3 IC50 (µM)
4n <12<12<12<12

Table adapted from references[9][10].

Chitin Synthesis Inhibition

Derivatives based on a 3-phenyl-isoxazol-5-ol core have been investigated as inhibitors of chitin synthesis, a target for insecticides.[12][13] A quantitative structure-activity relationship (QSAR) study revealed that the inhibitory activity was significantly influenced by substituents at the para-position of the phenyl ring.[13]

SAR Summary for Chitin Synthesis Inhibitors:

  • Halogen Substituents: Small halogens like fluorine (F) and chlorine (Cl) resulted in the most potent activity.[12]

  • Alkyl Substituents: Small, linear alkyl groups (methyl, ethyl) were well-tolerated and maintained high potency.[12]

  • Bulky Groups: A bulky tertiary-butyl group led to a significant loss of activity, suggesting steric hindrance is detrimental.[12][13]

Compound IDSubstituent (R) at para-positionIC50 (µM)
1 H0.13
2 F0.08
3 Cl0.07
6 CH30.06
11 t-C4H9>10

Table adapted from reference[12].

Key Experimental Protocols

Detailed and reproducible experimental methods are critical for SAR studies. Below are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Procedure for Synthesis via Suzuki Coupling

This protocol describes a general method for diversifying the isoxazole core using a Suzuki coupling reaction.[7]

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), combine the isoxazole bromide starting material (1.0 eq), the desired boronic acid or boronate ester (1.5-2.0 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq) in a suitable solvent (e.g., dioxane or DMF).

  • Base Addition: Add an aqueous solution of a base, such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

In Vitro Protein Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity (IC50) of compounds against a target protein kinase.[14][15]

G reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP & MgCl2 - Test Compound Dilutions - Kinase Buffer incubation Incubation Step: Combine enzyme, substrate, and test compound in assay plate. Incubate at RT. reagents->incubation initiation Initiate Reaction: Add ATP/MgCl2 solution to start phosphorylation. incubation->initiation reaction Kinase Reaction: Incubate at 30-37°C for a defined time (e.g., 30-60 min). initiation->reaction termination Terminate Reaction: Add stop solution (e.g., EDTA) or proceed to detection. reaction->termination detection Detection: Measure product formation (e.g., ADP-Glo, TR-FRET, AlphaScreen). termination->detection analysis Data Analysis: Plot % inhibition vs. compound concentration. Calculate IC50 value. detection->analysis G stimuli Stress Stimuli (Cytokines, UV, etc.) jnkk MAPKKs (MKK4/7) stimuli->jnkk jnk JNK (JNK1/2/3) jnkk->jnk tf Transcription Factors (c-Jun, ATF2) jnk->tf inhibitor This compound Inhibitors inhibitor->jnk response Cellular Response (Apoptosis, Inflammation) tf->response

References

Unlocking the Potential of 3-(Isoxazol-5-yl)aniline (CAS 832740-15-5): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and potential biological significance of 3-(isoxazol-5-yl)aniline, registered under CAS number 832740-15-5. While specific research on this compound is limited, this document extrapolates from the rich body of literature on isoxazole and aniline derivatives to present its potential applications, particularly in medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic compound featuring a central aniline ring substituted with an isoxazole moiety. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a well-established pharmacophore found in numerous biologically active molecules.

PropertyValueSource
CAS Number 832740-15-5
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Common Name 3-(1,2-oxazol-5-yl)aniline
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=NO2
InChI InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a versatile building block in drug discovery, known to impart a range of desirable physicochemical and biological properties. Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents through various mechanisms of action.[2] These include the induction of apoptosis, inhibition of angiogenesis, and interference with key signaling pathways crucial for tumor growth and survival.[2] The structural diversity of isoxazole analogs allows for the fine-tuning of their activity against specific cancer cell lines. For instance, certain isoxazole-carboxamide derivatives have shown promising results against melanoma.[3]

Enzyme Inhibition

The isoxazole nucleus serves as a scaffold for the design of potent enzyme inhibitors. Notable examples include inhibitors of:

  • Cyclooxygenase-2 (COX-2): Isoxazole-containing compounds have been developed as selective COX-2 inhibitors, a key target in anti-inflammatory therapies.

  • Acetyl-CoA Carboxylase (ACC): Novel 4-phenoxy-phenyl isoxazoles have been identified as inhibitors of ACC, an important enzyme in fatty acid synthesis with implications for cancer and metabolic diseases.[4]

  • Xanthine Oxidase (XO): 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed as novel inhibitors of xanthine oxidase, a target for the treatment of gout and hyperuricemia.[5]

Antimicrobial Activity

The isoxazole moiety is present in several antimicrobial agents.[6] The development of novel isoxazole derivatives continues to be an active area of research in the fight against resistant bacterial and fungal pathogens.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A general approach often involves the cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole ring, followed by functional group manipulations to introduce the aniline moiety.

General Synthesis of Isoxazole Derivatives

A common method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[7]

Experimental Workflow for 1,3-Dipolar Cycloaddition:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product nitrile_oxide Nitrile Oxide isoxazole Isoxazole Derivative nitrile_oxide:e->isoxazole:w + Alkyne alkyne Alkyne solvent Solvent (e.g., DCM, Toluene) temperature Temperature (e.g., RT, Reflux)

Caption: General workflow for isoxazole synthesis.

Biological Evaluation: In Vitro Cytotoxicity Assay

The potential anticancer activity of isoxazole derivatives is often initially assessed using in vitro cytotoxicity assays against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a common method for this purpose.

Experimental Protocol for SRB Assay:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways Modulated by Isoxazole Derivatives

Based on the known biological activities of isoxazole-containing compounds, several key signaling pathways are potential targets.

PI3K/Akt Signaling Pathway in Cancer:

Many anticancer agents, including some isoxazole derivatives, exert their effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Isoxazole Isoxazole Derivative Isoxazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway.

Conclusion

While direct experimental data on CAS 832740-15-5 is not extensively published, its core structure, this compound, represents a valuable scaffold for the development of novel therapeutic agents. The proven versatility of the isoxazole ring in medicinal chemistry, combined with the synthetic accessibility of aniline derivatives, positions this compound as a promising starting point for lead generation and optimization in various disease areas, particularly in oncology and inflammatory diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to 3-(Isoxazol-5-yl)aniline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-(Isoxazol-5-yl)aniline, a valuable building block for researchers, scientists, and professionals in drug development. This document outlines commercially available sources, summarizes key quantitative data, and presents a plausible synthetic application, complete with a detailed experimental workflow.

Commercial Availability

For researchers requiring this compound for their work, several commercial suppliers offer this compound in research-grade qualities. The following table summarizes the offerings from various suppliers, providing a comparative overview of purity, available quantities, and identifying numbers to facilitate procurement.

SupplierProduct Name/Catalog NumberPurityQuantity/PackagingCAS Number
ChemUniverseThis compound / P7905795%100MG, 250MG, 1G, Bulk832740-15-5
Santa Cruz Biotechnology3-Isoxazol-5-ylanilineNot SpecifiedInquire832740-15-5
Shanghai Amole Biotechnology Co., Ltd.This compound95.0%Inquire832740-15-5

Synthetic Routes and Methodologies

For illustrative purposes, a general procedure for the synthesis of a 3-aryl-5-substituted isoxazole is presented below. This method highlights the core chemical transformation involved in forming the isoxazole ring.

Illustrative Experimental Protocol: Synthesis of 3-(Aryl)-5-substituted-isoxazoles

This protocol is a generalized representation of isoxazole synthesis and would require adaptation for the specific synthesis of this compound.

Materials:

  • Appropriately substituted chalcone (e.g., 1-(3-nitrophenyl)-3-aryl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Anhydrous sodium acetate

  • Methanol

  • Glacial acetic acid

Procedure:

  • A solution of the substituted chalcone (0.01 mol) is prepared in methanol (25 mL).

  • To this, a solution of hydroxylamine hydrochloride (0.02 mol) and anhydrous sodium acetate (0.02 mol) in methanol (20 mL) is added.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 10-12 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured onto crushed ice.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as methanol.

Applications in Research and Drug Discovery

This compound is a versatile intermediate in medicinal chemistry, primarily utilized as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The aniline functional group serves as a key handle for a variety of chemical transformations, most notably amide bond formation, sulfonylation, and participation in cross-coupling reactions.

Experimental Workflow: Amide Coupling with this compound

The following diagram illustrates a typical experimental workflow for the amide coupling of this compound with a carboxylic acid, a fundamental reaction in the synthesis of many pharmaceutical candidates.

G cluster_reagents Reagents & Solvents cluster_procedure Experimental Procedure cluster_outcome Outcome reagent1 This compound step3 Add this compound reagent1->step3 reagent2 Carboxylic Acid (R-COOH) step1 Dissolve carboxylic acid, coupling agent, and base in solvent reagent2->step1 reagent3 Coupling Agent (e.g., EDC, HATU) reagent3->step1 reagent4 Base (e.g., DIPEA) reagent4->step1 solvent Anhydrous Solvent (e.g., DMF, DCM) solvent->step1 step2 Stir at room temperature step1->step2 step2->step3 step4 Monitor reaction by TLC/LC-MS step3->step4 step5 Aqueous work-up step4->step5 step6 Purification (e.g., column chromatography) step5->step6 product Target Amide Product step6->product analysis Characterization (NMR, MS) product->analysis

Amide coupling workflow using this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, molecules derived from this compound may be designed to interact with specific biological signaling pathways. For instance, a synthesized inhibitor might target a key kinase in a cancer-related pathway. The following diagram illustrates a hypothetical signaling pathway and the point of intervention by a synthesized inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor (derived from this compound) Inhibitor->Kinase2 Inhibition

Hypothetical inhibition of a signaling pathway.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-(Isoxazol-5-yl)aniline, a chemical intermediate of interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key structural feature in numerous pharmacologically active compounds.[1][2][3][4] This protocol outlines a multi-step synthesis commencing from commercially available 3-nitroacetophenone. The procedure is intended for use by trained research scientists and professionals in a controlled laboratory environment. Adherence to all safety guidelines is mandatory.

Introduction

This compound is a bifunctional organic molecule containing both an isoxazole ring and an aniline moiety. The isoxazole ring is a five-membered heterocycle that is present in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][5][6] The aniline group serves as a versatile synthetic handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules for drug development.

This protocol details a reliable synthetic route to this compound, proceeding through the formation of a 1,3-dicarbonyl intermediate, followed by cyclization to form the isoxazole ring, and concluding with the reduction of a nitro group to the target aniline.

Synthetic Pathway

The overall synthetic scheme is a three-step process starting from 3-nitroacetophenone:

  • Claisen Condensation: Reaction of 3-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one.

  • Isoxazole Ring Formation: Cyclization of the enaminone intermediate with hydroxylamine hydrochloride to yield 5-(3-nitrophenyl)isoxazole.

  • Nitro Group Reduction: Reduction of the nitro group to an amine using a standard reducing agent, such as tin(II) chloride, to afford the final product, this compound.

Reaction Scheme Visualization

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Nitro Group Reduction A 3-Nitroacetophenone C 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one A->C DMF-DMA, 120 °C B DMF-DMA E 5-(3-Nitrophenyl)isoxazole C->E NH2OH·HCl, Ethanol, Reflux D Hydroxylamine HCl G This compound E->G SnCl2·2H2O, Ethanol, Reflux F Tin(II) Chloride (SnCl2)

Caption: Synthetic pathway for this compound.

Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierPurity
3-Nitroacetophenone121-89-1C₈H₇NO₃165.15Sigma-Aldrich≥98%
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16Sigma-Aldrich≥97%
Hydroxylamine hydrochloride5470-11-1H₄ClNO69.49Sigma-Aldrich≥99%
Tin(II) chloride dihydrate10025-69-1SnCl₂·2H₂O225.63Sigma-Aldrich≥98%
Ethanol (Absolute)64-17-5C₂H₅OH46.07Fisher Scientific≥99.5%
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher ScientificHPLC Grade
Hexane110-54-3C₆H₁₄86.18Fisher ScientificHPLC Grade
Sodium Bicarbonate144-55-8NaHCO₃84.01Sigma-Aldrich≥99.5%
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Sigma-Aldrich≥99%
Hydrochloric Acid (Concentrated)7647-01-0HCl36.46Fisher Scientific37%

3.2. Step 1: Synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitroacetophenone (10.0 g, 60.5 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (14.4 g, 121 mmol, 2.0 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from ethanol.

3.3. Step 2: Synthesis of 5-(3-Nitrophenyl)isoxazole

  • To the crude 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (approx. 60.5 mmol) in a 250 mL round-bottom flask, add ethanol (100 mL).

  • Add hydroxylamine hydrochloride (6.3 g, 90.8 mmol, 1.5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 6 hours. Monitor the reaction by TLC (Mobile phase: 3:7 ethyl acetate/hexane).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 5-(3-nitrophenyl)isoxazole as a solid.

3.4. Step 3: Synthesis of this compound

  • In a 500 mL round-bottom flask, dissolve 5-(3-nitrophenyl)isoxazole (5.0 g, 26.3 mmol) in absolute ethanol (150 mL).

  • Add tin(II) chloride dihydrate (29.7 g, 131.5 mmol, 5.0 equivalents) to the solution in portions.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Basify the mixture to a pH of approximately 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization Data (Expected)

CompoundAppearanceMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-(3-Nitrophenyl)isoxazoleYellow SolidC₉H₆N₂O₃190.16135-138
This compoundOff-white SolidC₉H₈N₂O160.1788-91

Note: The above data are typical expected values and may vary slightly. Purity should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • 3-Nitroacetophenone: Irritant. Avoid contact with skin and eyes.

  • DMF-DMA: Flammable liquid and vapor. Corrosive. Handle with care.

  • Hydroxylamine hydrochloride: Corrosive and can be toxic if ingested.

  • Tin(II) chloride: Corrosive. Causes severe skin burns and eye damage.

  • This compound: The final product is an aniline derivative. Aniline and its derivatives are toxic and can be absorbed through the skin.[7][10][11] It is classified as harmful if swallowed and causes skin and eye irritation.[8] Handle with extreme caution, avoiding inhalation, ingestion, and skin contact.[7]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.[7][8][9]

Waste Disposal

All chemical waste, including solvents and reaction residues, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into drains or the environment.[7]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(Isoxazol-5-yl)aniline in various palladium-catalyzed cross-coupling reactions. The isoxazole motif is a privileged structure in medicinal chemistry, and its incorporation into more complex molecules through C-N and C-C bond formation is of significant interest for the development of novel therapeutics.[1] The protocols detailed below for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling are based on established methodologies for structurally similar anilines and heterocyclic compounds. While specific literature examples for this compound are limited, these notes offer robust starting points for reaction optimization.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-(isoxazol-5-yl)anilines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of diarylamines. This reaction is crucial for accessing a wide range of compounds with potential biological activity.

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination This compound Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex Base, -H-Base+ Amido\nComplex->Pd(0)L Product N-Aryl-3-(isoxazol-5-yl)aniline Amido\nComplex->Product Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle
Representative Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides with anilines, which can be adapted for this compound.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene110694
24-BromoanisoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002485
31-Chloro-4-nitrobenzenePiperidinePdCl₂(dppf) (5)-K₂CO₃DMF1201278
42-BromopyridineN-MethylanilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001892
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents) to the vessel under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Synthesis of 3-(Isoxazol-5-yl)biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound-X, boronic acid, base, and Pd catalyst to flask Inert Atmosphere Evacuate and backfill with N₂ or Ar Add Reactants->Inert Atmosphere Add Solvent Add anhydrous solvent Inert Atmosphere->Add Solvent Heat & Stir Heat to desired temperature with vigorous stirring Add Solvent->Heat & Stir Monitor Monitor reaction by TLC or LC-MS Heat & Stir->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify by chromatography Extract->Purify

Suzuki-Miyaura Coupling Experimental Workflow
Representative Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides

This table provides examples of Suzuki-Miyaura coupling reactions that can be adapted for a halogenated this compound derivative.

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901295
21-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100891
32-ChloropyridineThiophene-2-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF1101688
43-BromoanilineN-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME801882
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a halogenated this compound with a boronic acid.

Materials:

  • Halogenated this compound (e.g., bromo or iodo derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF) and water

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the halogenated this compound (1.0 equivalent), the boronic acid (1.2-2.0 equivalents), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2-3 equivalents).

  • Seal the flask and purge with an inert gas.

  • Add the solvent system (e.g., a mixture of organic solvent and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted this compound Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Representative Quantitative Data for Sonogashira Coupling

The following data for the Sonogashira coupling of iodo-isoxazoles provides a useful reference for reactions with a halogenated this compound.[2][3]

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodo-3-phenyl-5-methylisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NDMF60492[2]
24-Iodo-3,5-dimethylisoxazole1-HeptynePd(acac)₂ (5)10Et₂NHDMF60495[2]
34-IodotoluenePhenylacetylenePd(PPh₃)₄ (2)5i-Pr₂NEtTHF50690
41-Iodo-4-nitrobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)6Et₃NToluene801285
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.

Materials:

  • Halogenated this compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, i-Pr₂NEt)

  • Anhydrous solvent (e.g., DMF, THF, toluene)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the halogenated this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent, the base (2-3 equivalents), and the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Coupling: Vinylation of this compound Derivatives

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.

Representative Quantitative Data for Heck Coupling

The following table presents typical conditions for the Heck reaction, which can be used as a starting point for the vinylation of a halogenated this compound.

EntryAryl HalideAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)-Et₃NDMF100495
24-BromobenzonitrileStyrenePd(PPh₃)₄ (2)-K₂CO₃DMA1201288
31-Iodo-3-nitrobenzenen-Butyl acrylatePdCl₂ (3)P(o-tolyl)₃ (6)NaOAcNMP140882
42-BromonaphthaleneEthyl crotonatePd EnCat® 40 (0.8)-NaOAcEthanol140 (MW)0.590[2][4]
Experimental Protocol: Heck Coupling

This general protocol describes the Heck coupling of a halogenated this compound with an alkene.

Materials:

  • Halogenated this compound

  • Alkene (e.g., acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (optional, e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, DMA, NMP)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube or microwave vial, combine the halogenated this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (1.5-2.5 equivalents).

  • Add the solvent and the alkene (1.1-2.0 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C), either conventionally or using microwave irradiation.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Disclaimer: The provided protocols and data are intended as a guide for trained chemists. Reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and desired outcomes.

References

Application of 3-(Isoxazol-5-yl)aniline in the Synthesis of Kinase Inhibitors: A Focus on Repotrectinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Isoxazol-5-yl)aniline is a key heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The isoxazole motif is recognized as a privileged scaffold in medicinal chemistry due to its favorable electronic properties and ability to participate in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases. This application note provides a detailed overview of the use of this compound in the synthesis of the next-generation kinase inhibitor, repotrectinib (TPX-0005), a powerful therapeutic agent for cancers harboring specific genetic alterations.

Repotrectinib is a macrocyclic tyrosine kinase inhibitor (TKI) that has demonstrated high potency against ROS1, anaplastic lymphoma kinase (ALK), and neurotrophic receptor tyrosine kinase (NTRK) fusions.[1] It was specifically designed to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.[1] The U.S. Food and Drug Administration (FDA) approved repotrectinib for the treatment of adult patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer (NSCLC).[2]

Data Presentation

The inhibitory activity of repotrectinib, synthesized using this compound as a key precursor, has been extensively characterized. The following table summarizes its potency against various wild-type and mutated kinases.

Target KinaseIC50 (nM)Notes
ROS10.07Wild-type
TRKA0.83Wild-type
TRKB0.05Wild-type
TRKC0.1Wild-type
ALK1.01Wild-type
ALK G1202R1.26Resistant mutant
ALK L1196M1.08Resistant mutant
JAK21.04Off-target
LYN1.66Off-target
Src5.3Off-target
FAK6.96Off-target
EML4-ALK Phosphorylation13Cellular activity
SRC substrate paxillin Phosphorylation107Cellular activity

Table 1: Inhibitory potency (IC50) of Repotrectinib against various kinases. Data compiled from multiple sources.[2][3][4]

Signaling Pathways

Repotrectinib targets the ROS1 and NTRK receptor tyrosine kinases, which, when constitutively activated by genetic rearrangements (fusions), drive oncogenic signaling through several downstream pathways. The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[5][6] By inhibiting ROS1 and NTRK, repotrectinib effectively abrogates these aberrant signals, leading to cell cycle arrest and apoptosis in cancer cells.[5]

ROS1_NTRK_Signaling_Pathway ROS1 and NTRK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm ROS1_Fusion ROS1 Fusion Protein PI3K PI3K ROS1_Fusion->PI3K Activation RAS RAS ROS1_Fusion->RAS Activation NTRK_Fusion NTRK Fusion Protein NTRK_Fusion->PI3K Activation NTRK_Fusion->RAS Activation Repotrectinib Repotrectinib (this compound derivative) Repotrectinib->ROS1_Fusion Inhibition Repotrectinib->NTRK_Fusion Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Downstream signaling of ROS1 and NTRK and inhibition by Repotrectinib.

Experimental Protocols

The synthesis of repotrectinib involves a multi-step process where this compound serves as a crucial starting material. The following is a representative protocol adapted from the general procedures found in the patent literature for the synthesis of repotrectinib and related compounds.

Protocol 1: Synthesis of an Amide Intermediate from this compound

This protocol describes the acylation of this compound with a suitable acid chloride to form a key amide intermediate.

Materials:

  • This compound

  • (7S,13R)-11-fluoro-4-oxo-6,7,13,14-tetrahydro-1,15-ethenopyrazolo[4,3-f][2][7][8][9]benzoxatriazacyclotridecine-5-carbonyl chloride (or a similar activated carboxylic acid derivative)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add a suitable base such as triethylamine or DIPEA (1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve the acid chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide intermediate.

Protocol 2: Macrocylization to form Repotrectinib

The final macrocyclization step is a critical transformation in the synthesis of repotrectinib. This often involves an intramolecular coupling reaction. The specific conditions for this step are proprietary and detailed in patents, but a general workflow is outlined below.

Repotrectinib_Synthesis_Workflow Start Starting Materials Intermediate_1 This compound Start->Intermediate_1 Intermediate_2 Pyrazolopyrimidine Derivative Start->Intermediate_2 Coupling Amide Coupling Intermediate_1->Coupling Intermediate_2->Coupling Amide_Intermediate Linear Amide Precursor Coupling->Amide_Intermediate Macrocyclization Intramolecular Macrocyclization Amide_Intermediate->Macrocyclization Repotrectinib Repotrectinib Macrocyclization->Repotrectinib Purification Purification & Characterization Repotrectinib->Purification

Caption: General synthetic workflow for Repotrectinib.

This compound is a vital synthon for the construction of complex and highly potent kinase inhibitors like repotrectinib. Its incorporation into the final molecule is critical for achieving the desired pharmacological profile against key oncogenic drivers such as ROS1 and NTRK fusion proteins. The synthetic protocols, while requiring careful optimization, provide a pathway to this important therapeutic agent. The exceptional potency and ability to overcome resistance make repotrectinib a significant advancement in the treatment of specific, genetically defined cancers, underscoring the value of scaffolds like this compound in modern drug discovery.

References

Application Notes and Protocols: Development of Antimicrobial Agents Using a 3-(Isoxazol-5-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antimicrobial agents based on the 3-(isoxazol-5-yl)aniline scaffold. The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial effects.[1][2] The this compound core represents a promising starting point for the design of new therapeutics to combat the growing threat of antimicrobial resistance.

Overview of the this compound Scaffold

The this compound scaffold combines the isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, with an aniline moiety. This combination offers several advantages for drug design:

  • Structural Rigidity and Planarity: The isoxazole ring provides a rigid scaffold that can facilitate specific interactions with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms of the isoxazole ring, along with the amino group of the aniline, can act as hydrogen bond donors and acceptors.

  • Modulation of Physicochemical Properties: The scaffold allows for substitutions at multiple positions, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • Diverse Biological Activities: Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

Synthesis of this compound Derivatives

A general synthetic approach for preparing this compound derivatives involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

General Synthetic Protocol

A common method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of an aldehyde with hydroxylamine to form an oxime, which is then converted to a nitrile oxide in situ and reacted with an alkyne.[1] For the synthesis of a this compound scaffold, a key intermediate would be 3-ethynylaniline.

Step 1: Synthesis of Aldoxime An appropriately substituted benzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine, to form the corresponding aldoxime.[2]

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition The aldoxime is treated with a mild oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide (NCS), to generate the corresponding nitrile oxide in situ. This reactive intermediate then undergoes a 1,3-dipolar cycloaddition reaction with 3-ethynylaniline to yield the desired this compound derivative.

Experimental Protocol: Synthesis of a Representative 3-(Aryl-isoxazol-5-yl)aniline Derivative

Materials:

  • Substituted Benzaldehyde

  • Hydroxylamine Hydrochloride

  • Sodium Hydroxide

  • 3-Ethynylaniline

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Oxime Formation:

    • Dissolve the substituted benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.5 eq) in water dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime.

  • Cycloaddition:

    • Dissolve the aldoxime (1.0 eq) and 3-ethynylaniline (1.1 eq) in DMF.

    • Add N-chlorosuccinimide (1.2 eq) portion-wise to the mixture at room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-(aryl-isoxazol-5-yl)aniline derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Antimicrobial Activity Screening

The synthesized this compound derivatives should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.[4]

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for bacteria and 1-5 x 106 CFU/mL for fungi.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation

Quantitative data from antimicrobial screening should be summarized in a clear and structured table for easy comparison of the activity of different derivatives.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-groupS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
IA-1 H
IA-2 4-Cl
IA-3 4-OCH3
IA-4 4-NO2
Ciprofloxacin -0.50.25NA
Fluconazole -NANA2

Note: This table is a template. The actual data needs to be filled in after performing the experiments.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start Substituted Benzaldehyde + Hydroxylamine HCl oxime Aldoxime Formation start->oxime cycloaddition 1,3-Dipolar Cycloaddition with 3-Ethynylaniline oxime->cycloaddition crude Crude Product cycloaddition->crude purification Column Chromatography crude->purification product Pure this compound Derivative purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms

Caption: Synthetic workflow for this compound derivatives.

Antimicrobial Screening Workflow

The diagram below outlines the key steps in the in vitro antimicrobial screening process.

G cluster_screening Antimicrobial Screening start Synthesized Compounds prep_dilutions Prepare Serial Dilutions of Compounds start->prep_dilutions prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plates prep_inoculum->inoculate prep_dilutions->inoculate incubation Incubate Plates inoculate->incubation read_results Determine MIC incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Mechanism of Action (Hypothetical)

While the specific mechanism of action for this compound derivatives is yet to be elucidated, isoxazole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms. One potential mechanism could involve the generation of reactive oxygen species (ROS).

Hypothetical Signaling Pathway: ROS-Mediated Bacterial Cell Death

Some antimicrobial agents can interact with the bacterial respiratory chain, leading to the production of superoxide anions and other ROS. These highly reactive species can cause oxidative damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

G compound This compound Derivative resp_chain Bacterial Respiratory Chain compound->resp_chain ros Increased ROS Production (e.g., Superoxide) resp_chain->ros damage Oxidative Damage to: - DNA - Proteins - Lipids ros->damage death Bacterial Cell Death damage->death

Caption: Hypothetical ROS-mediated mechanism of antibacterial action.

Further studies, such as ROS production assays and electron microscopy, are required to investigate the precise mechanism of action of novel this compound derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Isoxazol-5-yl)aniline Derivatives as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of 3-(isoxazol-5-yl)aniline derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[1][3] The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors.[4]

This document details the proposed signaling pathway, protocols for a primary biochemical screen and a secondary cell-based assay, and representative data for a hypothetical library of compounds.

Proposed Biological Target and Signaling Pathway

The primary target for this screening campaign is the tyrosine kinase domain of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[1][5] The proposed mechanism of action for the this compound derivatives is the inhibition of VEGFR-2 autophosphorylation, thereby blocking downstream signaling.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Migration, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables summarize representative data from a hypothetical screening of a library of this compound derivatives.

Table 1: Biochemical Screening Results - VEGFR-2 Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) values of the test compounds against the VEGFR-2 kinase domain, as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7]

Compound IDR¹ SubstituentR² SubstituentVEGFR-2 IC₅₀ (nM)
ISO-001HH850
ISO-0024-FluoroH65
ISO-0034-ChloroH48
ISO-0044-MethylH120
ISO-0054-MethoxyH210
ISO-0064-Fluoro3-Methyl45
ISO-0074-Chloro3-Methyl22
ISO-0084-Chloro3-Trifluoromethyl15
Sorafenib --28

Data is hypothetical and for illustrative purposes.

Table 2: Cell-Based Screening Results - Anti-proliferative Activity

This table shows the IC₅₀ values of selected compounds against various cancer cell lines, determined using an MTT cell viability assay.[3][8][9]

Compound IDHUVEC IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
ISO-003> 505.28.16.5
ISO-007> 502.84.53.9
ISO-00835.51.12.31.8
Sorafenib 15.24.014.17.3

Data is hypothetical and for illustrative purposes, compiled from representative values for VEGFR-2 inhibitors.[8][9][10]

Experimental Workflows and Protocols

A sequential screening approach is employed to identify and validate potent and cell-permeable inhibitors.

Screening_Workflow cluster_workflow High-Throughput Screening Workflow Library Compound Library (this compound Derivatives) Primary Primary Screen: Biochemical VEGFR-2 TR-FRET Assay Library->Primary Data1 Data Analysis: Calculate % Inhibition & IC₅₀ Primary->Data1 Decision1 Hit Selection (IC₅₀ < 100 nM) Data1->Decision1 Secondary Secondary Screen: Cell-Based Viability (MTT) Assay Decision1->Secondary Potent Hits Inactive Inactive Compounds Decision1->Inactive Inactive Data2 Data Analysis: Calculate Cellular IC₅₀ Secondary->Data2 Lead Lead Candidates for Further Optimization Data2->Lead

Caption: General workflow for hit identification and validation.
Protocol 1: Primary Biochemical HTS - VEGFR-2 TR-FRET Assay

This protocol describes a homogeneous, high-throughput TR-FRET assay to measure the autophosphorylation of the VEGFR-2 kinase domain.[6][7]

Objective: To identify compounds that inhibit VEGFR-2 kinase activity by detecting changes in the FRET signal between a terbium-labeled anti-phosphotyrosine antibody (donor) and a d2-labeled anti-tag antibody (acceptor) bound to the biotinylated VEGFR-2 enzyme.

Materials:

  • Recombinant biotinylated human VEGFR-2 kinase domain

  • Streptavidin-d2 (Acceptor)

  • Anti-phosphotyrosine antibody labeled with Terbium cryptate (Donor)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Test Compounds (10 mM stock in DMSO)

  • Sorafenib (Positive Control, 10 mM stock in DMSO)

  • 384-well, low-volume, black assay plates

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and Sorafenib in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • Dispense 50 nL of DMSO into control wells (0% inhibition) and 50 nL of a high concentration of Sorafenib for 100% inhibition control.

  • Enzyme/Acceptor Addition:

    • Prepare a master mix of VEGFR-2 kinase and Streptavidin-d2 in assay buffer.

    • Dispense 5 µL of the enzyme/acceptor mix into each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should be at its Km value for VEGFR-2.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of Tb-anti-phosphotyrosine antibody in a detection buffer containing EDTA to stop the reaction.

    • Add 10 µL of the antibody solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) * 10,000.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

Protocol 2: Secondary Cell-Based HTS - MTT Cell Viability Assay

This protocol details a colorimetric assay to assess the anti-proliferative effects of hit compounds on human cancer cell lines.[11][12][13][14][15]

Objective: To determine the concentration at which hit compounds inhibit cell growth by 50% (IC₅₀) in relevant cancer cell lines (e.g., HepG2, A549, MCF-7) and a control endothelial cell line (HUVEC).

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7) and HUVEC cells

  • Complete culture medium appropriate for each cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test Compounds (from primary screen)

  • 96-well, flat-bottom, clear tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations.

    • Include vehicle control wells (DMSO, final concentration ≤0.5%) and no-cell control wells (medium only for background).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (DMSO) to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add Serial Dilutions of Compound Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

References

Application Notes: 3-(Isoxazol-5-yl)aniline as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

3-(Isoxazol-5-yl)aniline is a synthetic organic small molecule belonging to the isoxazole class of heterocyclic compounds. Isoxazole derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] This document describes the application of this compound as a novel fluorescent probe for imaging intracellular structures in live cells. Its fluorescence is hypothesized to be sensitive to the local microenvironment, making it a potential tool for studying cellular polarity and viscosity. Small-molecule fluorescent probes are invaluable tools in cell biology, offering high spatial and temporal resolution for visualizing dynamic cellular processes.[3][4][5]

Hypothetical Biological Application

We propose the use of this compound as a fluorescent probe to visualize and quantify changes in the lipid content and organization within intracellular lipid droplets. The probe is hypothesized to exhibit enhanced fluorescence emission in nonpolar environments, characteristic of the neutral lipid core of these organelles.

Materials and Reagents

  • This compound (hypothetical product)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging solution (e.g., HBSS)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium with antifade reagent

Data Presentation

Photophysical Properties

The following table summarizes the hypothetical photophysical properties of this compound in different solvents, illustrating its potential as an environmentally sensitive probe.

PropertyDioxane (Nonpolar)Toluene (Nonpolar)Acetonitrile (Polar Aprotic)Methanol (Polar Protic)
λabs (nm) 350352348345
λem (nm) 430435480510
Stokes Shift (nm) 8083132165
Quantum Yield (ΦF) 0.650.600.250.10
Molar Absorptivity (ε, M-1cm-1) 18,00017,50018,20017,800
Fluorescence Lifetime (τ, ns) 3.53.21.81.1

Note: This data is hypothetical and for illustrative purposes only.

Cellular Imaging Parameters

This table provides a starting point for experimental conditions when using this compound for live-cell imaging.

ParameterRecommended Condition
Cell Line HeLa, A549, or other adherent cell lines
Probe Stock Solution 1 mM in DMSO
Working Concentration 1-10 µM in cell culture medium or imaging buffer
Incubation Time 15-60 minutes at 37°C
Excitation Wavelength 405 nm laser line or DAPI filter set (e.g., 350/50 nm)
Emission Filter 460/50 nm or a spectral window of 420-500 nm
Microscope Confocal or widefield fluorescence microscope
Objective 60x or 100x oil immersion objective

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of the compound in high-quality, anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.

  • Probe Preparation: Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.[6]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.[6]

  • Washing: To reduce background fluorescence, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.[6]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.[7]

Protocol 3: Fixed-Cell Staining
  • Cell Culture and Staining: Follow steps 1-4 from Protocol 2.

  • Fixation: After incubation with the probe, wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Mandatory Visualizations

Hypothetical Signaling Pathway for Lipid Droplet Dynamics

cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Metabolic Shift Nutrient Deprivation Nutrient Deprivation AMPK Activation AMPK Activation Nutrient Deprivation->AMPK Activation Oxidative Stress Oxidative Stress Oxidative Stress->AMPK Activation mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition Fatty Acid Synthesis Fatty Acid Synthesis mTORC1 Inhibition->Fatty Acid Synthesis Lipid Droplet Formation Lipid Droplet Formation Fatty Acid Synthesis->Lipid Droplet Formation Probe_Localization Probe Accumulation Lipid Droplet Formation->Probe_Localization Visualized by This compound

Caption: Hypothetical signaling pathway leading to lipid droplet formation under cellular stress.

Experimental Workflow for Cellular Imaging

A 1. Cell Seeding (Glass-bottom dish) B 2. Cell Culture (60-80% Confluency) A->B C 3. Probe Preparation (1-10 µM in medium) B->C D 4. Cell Staining (15-60 min at 37°C) C->D E 5. Washing (2-3x with imaging medium) D->E F 6. Fluorescence Microscopy (Live-cell imaging) E->F G 7. Data Analysis (Image processing and quantification) F->G

Caption: General workflow for staining and imaging live cells with a fluorescent probe.[6]

Data Analysis and Interpretation

Fluorescence intensity from images can be quantified using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity within specific regions of interest (e.g., lipid droplets) can be measured and compared across different experimental conditions. An increase in fluorescence intensity is hypothesized to correlate with an increase in lipid accumulation or changes in the lipid composition, leading to a more nonpolar environment.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal - Probe concentration too low- Incorrect filter sets- Photobleaching- Increase probe concentration- Verify excitation and emission filter compatibility- Reduce exposure time and excitation intensity
High Background - Probe concentration too high- Insufficient washing- Decrease probe concentration- Increase the number and duration of wash steps
Cell Death/Toxicity - Probe concentration too high- Prolonged incubation- Phototoxicity- Perform a dose-response curve to determine optimal non-toxic concentration- Reduce incubation time- Minimize light exposure[8]
Non-specific Staining - Probe aggregation- Hydrophobic interactions with other structures- Ensure complete dissolution of the probe in DMSO before dilution- Optimize probe concentration and incubation time

Conclusion

This compound, as a hypothetical fluorescent probe, presents a promising avenue for the investigation of cellular microenvironments, particularly lipid-rich structures. The provided protocols and data serve as a foundational guide for researchers to explore its potential applications in cellular imaging and drug development. Further characterization of its photophysical properties and biological interactions is necessary to validate its utility as a specific and reliable fluorescent probe.

References

Step-by-Step Guide to Derivatizing 3-(Isoxazol-5-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 3-(isoxazol-5-yl)aniline, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below focus on common and synthetically useful transformations of the aniline amino group, including acylation, sulfonylation, and amide coupling reactions.

Introduction

This compound is a valuable scaffold in the design of novel therapeutic agents. The isoxazole moiety is a five-membered heterocycle known for its role in a variety of biologically active compounds, contributing to properties such as metabolic stability and target binding. The presence of a reactive aniline group provides a convenient handle for introducing diverse chemical functionalities, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines detailed experimental procedures for the synthesis of various derivatives of this compound, presents quantitative data for representative compounds, and visualizes the reaction pathways and workflows.

Derivatization Strategies

The primary focus of these protocols is the derivatization of the exocyclic amino group of this compound. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles. The main strategies covered are:

  • Acylation: Introduction of an acyl group, such as acetyl or benzoyl, to form an amide linkage. This is a common method to modify the electronic and steric properties of the aniline moiety.

  • Sulfonylation: Reaction with a sulfonyl chloride to yield a sulfonamide. Sulfonamides are a key functional group in a wide range of pharmaceuticals.

  • Amide Coupling: Formation of an amide bond by reacting the aniline with a carboxylic acid, typically in the presence of a coupling agent. This allows for the introduction of a wide variety of substituents.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Acylation of this compound

This section details the procedures for the N-acetylation and N-benzoylation of this compound.

1.1. N-Acetylation to yield N-(3-(isoxazol-5-yl)phenyl)acetamide

  • Reaction Principle: The amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and acetate leads to the formation of the corresponding acetamide.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford N-(3-(isoxazol-5-yl)phenyl)acetamide.

1.2. N-Benzoylation to yield N-(3-(isoxazol-5-yl)phenyl)benzamide

  • Reaction Principle: Similar to acetylation, the aniline nitrogen attacks the carbonyl carbon of benzoyl chloride, followed by elimination of HCl to form the benzamide derivative. A base is used to neutralize the HCl byproduct.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 3-6 hours, monitoring by TLC.

    • After completion, quench the reaction by adding 5% aqueous HCl.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-(isoxazol-5-yl)phenyl)benzamide.[1]

Sulfonylation of this compound

This protocol describes the synthesis of a sulfonamide derivative using methanesulfonyl chloride. A similar procedure can be followed for other sulfonyl chlorides like p-toluenesulfonyl chloride.

  • Reaction Principle: The nucleophilic nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond with the elimination of HCl.

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq) in pyridine or a mixture of DCM and triethylamine at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and stir.

    • If a precipitate forms, filter the solid, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography or recrystallization to obtain N-(3-(isoxazol-5-yl)phenyl)methanesulfonamide.

Amide Coupling of this compound with a Carboxylic Acid

This protocol outlines a general procedure for forming an amide bond between this compound and a carboxylic acid using common coupling reagents.

  • Reaction Principle: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 4-Dimethylaminopyridine (DMAP), activates the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the nucleophilic aniline to form the amide bond.

  • Experimental Protocol:

    • To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DCM or N,N-dimethylformamide (DMF), add EDC (1.2 eq) and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(isoxazol-5-yl)phenyl)amide derivative.[2]

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound and analogous compounds. Note: Data for some specific derivatives of this compound is limited in the literature; therefore, data for closely related structures is provided for comparative purposes.

Table 1: Acylation and Sulfonylation Derivatives

Derivative NameStarting MaterialReagent(s)SolventYield (%)M.P. (°C)Analytical Data (m/z) [M+H]⁺
N-(3-(isoxazol-5-yl)phenyl)acetamideThis compoundAcetic Anhydride, TriethylamineDCM~80-95N/AExpected: 203.08
N-(3-(isoxazol-5-yl)phenyl)benzamideThis compoundBenzoyl Chloride, TriethylamineDCM~70-90N/AExpected: 265.10
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide3-Ethyl-6-methoxybenzo[d]isoxazol-5-amineEthanesulfonyl chloride, PyridineDCM54.9122-123Found: 285.0912
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide3-Ethyl-6-methoxybenzo[d]isoxazol-5-amineBenzenesulfonyl chloride, PyridineDCM47.8169-170Found: 333.0916

*Yields are estimated based on general procedures for aniline acylation.

Table 2: Amide Coupling Derivatives

Derivative NameStarting AnilineCarboxylic Acid/Coupling ReagentsSolventYield (%)M.P. (°C)Analytical Data (m/z) [M+H]⁺
5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide3-(Trifluoromethyl)aniline5-Methyl-3-phenyl-isoxazole-4-carboxylic acid, EDC, DMAPDCM59148-150Found: 347.1007
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide4-(Trifluoromethoxy)aniline5-Methyl-3-phenyl-isoxazole-4-carboxylic acid, EDC, DMAPDCM67.5158-160Found: 363.0957

Mandatory Visualization

Derivatization_Pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_amide_coupling Amide Coupling Aniline This compound Acetamide N-Acetyl Derivative Aniline->Acetamide Acetic Anhydride Benzamide N-Benzoyl Derivative Aniline->Benzamide Benzoyl Chloride Sulfonamide N-Sulfonyl Derivative Aniline->Sulfonamide R-SO2Cl Amide N-Aryl/Alkyl Amide Aniline->Amide R-COOH, Coupling Agent

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow start Start: this compound + Reagents reaction Reaction Setup (Solvent, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization (NMR, MS, M.P.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for derivatization reactions.

References

Application Notes and Protocols: 3-(Isoxazol-5-yl)aniline Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-(isoxazol-5-yl)aniline scaffold and its analogs in the synthesis and development of novel anti-inflammatory compounds. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including potent anti-inflammatory effects.[1][2][3] This document outlines synthetic protocols, quantitative biological data, and key signaling pathways associated with isoxazole-based anti-inflammatory agents, with a conceptual focus on derivatives of this compound and its isomers.

Rationale for Isoxazole Scaffolds in Anti-Inflammatory Drug Design

The isoxazole ring system is a prominent feature in several commercially available drugs and numerous clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions.[4][5] In the context of inflammation, isoxazole derivatives have been extensively investigated as inhibitors of key pro-inflammatory enzymes, particularly cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[6][7][8] The inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are critical mediators of pain, fever, and inflammation.[8] The development of selective COX-2 inhibitors is a primary objective in this field to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][8]

Synthesis of Isoxazole-Based Anti-Inflammatory Compounds

While direct synthetic routes from this compound for anti-inflammatory agents are not extensively documented in publicly available literature, the synthesis of structurally related aminoisoxazole derivatives provides valuable and transferable protocols. A common and effective strategy for constructing the isoxazole ring is through the cyclization of chalcone precursors with hydroxylamine hydrochloride.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for the preparation of isoxazole derivatives, which can be adapted for precursors bearing an amino group on a phenyl ring attached to the isoxazole core.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Substituted Acetophenone Substituted Acetophenone Chalcone Intermediate Chalcone Intermediate Substituted Acetophenone->Chalcone Intermediate Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Intermediate Isoxazole Derivative Isoxazole Derivative Chalcone Intermediate->Isoxazole Derivative Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Isoxazole Derivative

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol is adapted from a general method for synthesizing isoxazole derivatives.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of an appropriately substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to afford the pure product.

Step 2: Synthesis of Isoxazole Derivative

  • A mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in absolute ethanol (25 mL) is prepared.

  • To this mixture, add a catalytic amount of a base (e.g., sodium acetate or a few drops of pyridine) and reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The resulting solid is filtered, washed with water, and dried.

  • Purify the crude isoxazole derivative by recrystallization from an appropriate solvent.

In Vitro Evaluation of Anti-Inflammatory Activity

The primary mechanism of action for many isoxazole-based anti-inflammatory agents is the inhibition of COX enzymes. The following protocol describes a typical in vitro assay to determine the inhibitory potency of synthesized compounds against COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid as the substrate.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a solution of a quenching agent (e.g., a strong acid).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro COX inhibitory activity of representative isoxazole derivatives from the literature.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Isoxazole Derivatives [6]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
C322.57 ± 0.020.93 ± 0.0124.26
C535.56 ± 0.010.85 ± 0.0441.82
C633.95 ± 0.050.55 ± 0.0361.73
Celecoxib (Standard)52.34 ± 0.090.06 ± 0.01872.33

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Isoxazole-Carboxamide Derivatives [9]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
A1364134.63
B2--20.7
Ketoprofen (Standard)---

Signaling Pathway: COX Inhibition

The anti-inflammatory effects of the described isoxazole derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway. This pathway is central to the inflammatory response.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-2 (Inducible) Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Conclusion

The this compound scaffold and its isomers represent a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility of isoxazole derivatives, coupled with their demonstrated ability to potently and selectively inhibit key inflammatory mediators like COX-2, underscores their therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of the next generation of isoxazole-based anti-inflammatory drugs. Further exploration of structure-activity relationships around the aminoisoxazole core is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-(Isoxazol-5-yl)aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of the anticancer potential of novel 3-(Isoxazol-5-yl)aniline compounds. The described experimental setup is designed to assess the cytotoxic and mechanistic properties of these compounds in a systematic, stepwise manner, progressing from initial in vitro screenings to more complex in vivo models.[1]

Introduction

The discovery and development of new anticancer agents are crucial for improving patient outcomes.[2] this compound derivatives have emerged as a promising class of heterocyclic compounds with potential therapeutic applications.[3][4] A thorough preclinical evaluation is essential to identify the most promising candidates for further development.[1][2] This document outlines a series of well-established in vitro and in vivo assays to characterize the anticancer activity of these compounds, providing insights into their mechanism of action.[1][5]

Experimental Workflow Overview

A logical and stepwise approach is recommended for the evaluation of novel anticancer compounds.[1] This workflow begins with broad in vitro screening to determine cytotoxicity across various cancer cell lines, followed by more detailed mechanistic studies on promising candidates. Finally, in vivo studies are conducted to assess efficacy and safety in a more complex biological system.[1][2]

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Screening (MTT Assay) A->B Test Compounds C IC50 Determination B->C Identify Hit Compounds D Apoptosis Assay (Annexin V/PI Staining) C->D Characterize Cell Death E Cell Cycle Analysis (PI Staining) C->E F Mechanism of Action (Western Blot) D->F Investigate Signaling Pathways E->F G Xenograft Mouse Model Development F->G Select Lead Compound H Compound Administration & Tumor Growth Monitoring G->H Established Tumors I Toxicity Assessment H->I J Ex Vivo Analysis H->J Endpoint Analysis

Figure 1: Stepwise experimental workflow for anticancer drug evaluation.

In Vitro Assays

In vitro assays are fundamental for the initial screening and mechanistic evaluation of anticancer compounds due to their cost-effectiveness and high-throughput nature.[1][6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.[1]

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound AMCF-74812.5 ± 1.8
Compound AHeLa488.2 ± 1.1
Compound AHepG24825.1 ± 3.5
DoxorubicinMCF-7480.5 ± 0.1

Table 1: Representative IC50 values of a hypothetical this compound compound (Compound A) against various cancer cell lines.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[10][11]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[12]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound A (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Table 2: Representative results of apoptosis assay after treatment with Compound A.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[14][15]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[14][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.5 ± 4.225.3 ± 2.114.2 ± 1.5
Compound A (IC50)20.1 ± 2.515.8 ± 1.964.1 ± 5.3

Table 3: Representative cell cycle distribution after treatment with Compound A, suggesting a G2/M arrest.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by the test compound.[16][17] For instance, to investigate if the G2/M arrest is mediated by the p53 pathway.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-CDK1, anti-Cyclin B1, and anti-β-actin) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

Data Presentation:

ProteinVehicle Control (Relative Density)Compound A (Relative Density)Fold Change
p531.03.2↑ 3.2
p211.04.5↑ 4.5
CDK11.00.4↓ 2.5
Cyclin B11.00.3↓ 3.3
β-actin1.01.0-

Table 4: Representative Western blot quantification suggesting activation of the p53 pathway and downregulation of key G2/M transition proteins.

Potential Signaling Pathway

Based on the hypothetical data suggesting G2/M arrest and apoptosis, a potential signaling pathway to investigate for this compound compounds could be the p53-mediated pathway.

signaling_pathway cluster_pathway p53-Mediated Apoptosis and Cell Cycle Arrest A This compound Compound B DNA Damage A->B Induces C p53 Activation B->C D p21 Upregulation C->D G Bax Upregulation C->G H Bcl-2 Downregulation C->H E CDK1/Cyclin B1 Inhibition D->E F G2/M Arrest E->F Leads to I Mitochondrial Outer Membrane Permeabilization G->I H->I J Caspase Activation I->J K Apoptosis J->K Executes

Figure 2: Potential p53-mediated signaling pathway.

In Vivo Studies: Xenograft Mouse Model

Promising compounds from in vitro studies should be further evaluated in in vivo models to assess their therapeutic efficacy and systemic toxicity.[1][19] The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.[20][21]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).[19][22]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[22]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[23]

  • Compound Administration: Administer the this compound compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blot).

Data Presentation:

GroupNumber of MiceMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control8125 ± 151550 ± 210-+5.2
Compound A (10 mg/kg)8128 ± 18620 ± 9560-2.1
Positive Control8122 ± 16450 ± 7071-8.5

Table 5: Representative data from a xenograft mouse model study.

Conclusion

The described experimental setup provides a robust platform for the preclinical evaluation of this compound compounds. By systematically progressing from in vitro screening to in vivo efficacy studies, researchers can identify lead candidates with significant anticancer potential and gain valuable insights into their mechanisms of action, thereby guiding further drug development efforts.

References

Analytical methods for the quantification of 3-(Isoxazol-5-yl)aniline in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the pharmacological properties of isoxazole-containing compounds necessitates the development of robust and sensitive analytical methods for their quantification in biological matrices. This is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. 3-(Isoxazol-5-yl)aniline is a key intermediate and potential metabolite of various pharmacologically active agents. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Application Notes

Analytical Challenges and Considerations:

The quantification of this compound in biological samples such as plasma, urine, and tissue homogenates presents several challenges. These include potential matrix effects, the need for high sensitivity to detect low concentrations, and the requirement for selective extraction procedures to remove interfering endogenous components.[1] The choice of the analytical method depends on the required sensitivity, specificity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[2] It is the recommended method for quantifying this compound, especially at low concentrations typically encountered in pharmacokinetic studies. The high selectivity of tandem mass spectrometry minimizes interference from complex biological matrices.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS.[4] However, its sensitivity is generally lower, and it is more susceptible to interference from co-eluting matrix components.[5][6] This method is suitable for applications where higher concentrations of the analyte are expected or when LC-MS/MS is not available. Method development would require careful optimization of the mobile phase and detection wavelength to achieve adequate separation and sensitivity.

Sample Preparation:

Effective sample preparation is critical for accurate and precise quantification. The goal is to isolate the analyte from the biological matrix, concentrate it, and remove substances that could interfere with the analysis or damage the analytical column.[7] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method for plasma and serum samples, where a solvent like acetonitrile or methanol is used to precipitate proteins.[8][9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent. LLE is effective in removing a wide range of interferences.[10]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. SPE can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of this compound in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Instrumentation:

  • A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

3. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

4. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined by direct infusion of the standard)

    • Internal Standard: Precursor ion > Product ion

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for injection.

6. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Quantification of this compound in Urine by HPLC-UV

This protocol provides a general procedure for the analysis of this compound in urine using liquid-liquid extraction and HPLC-UV.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., a structurally similar compound with a distinct retention time.

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Ultrapure water

  • Human urine (drug-free)

2. Instrumentation:

  • A high-performance liquid chromatography system with a UV-Vis detector.

3. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile or methanol. The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., scan from 200-400 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 1 mL of urine sample into a glass tube.

  • Add 50 µL of Internal Standard working solution.

  • Adjust the pH of the urine sample to basic (e.g., pH 9-10) with sodium hydroxide.

  • Add 5 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject into the HPLC system.

Data Presentation

The following tables summarize hypothetical quantitative data for the described analytical methods. These values are for illustrative purposes and would need to be determined experimentally during method validation.

Table 1: Hypothetical Performance Characteristics of the LC-MS/MS Method in Plasma.

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy at LLOQ, LQC, MQC, HQC92.5% - 108.3%
Precision (CV%) at LLOQ, LQC, MQC, HQC< 12.8%
Mean Extraction Recovery88.7%
Matrix EffectMinimal (< 15%)

Table 2: Hypothetical Performance Characteristics of the HPLC-UV Method in Urine.

ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy at LQC, MQC, HQC90.1% - 105.7%
Precision (CV%) at LQC, MQC, HQC< 14.2%
Mean Extraction Recovery75.4%

Visualizations

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute injection 9. Inject into LC-MS/MS reconstitute->injection separation 10. Chromatographic Separation (C18 Column) injection->separation detection 11. MS/MS Detection (MRM Mode) separation->detection data 12. Data Acquisition & Quantification detection->data

Caption: Workflow for LC-MS/MS quantification.

HPLC_UV_Workflow start Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to Basic add_is->ph_adjust lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for HPLC-UV quantification.

Method_Selection requirement Analytical Requirement high_sens High Sensitivity & Specificity (e.g., PK studies) requirement->high_sens Needed mod_sens Moderate Sensitivity (e.g., higher concentrations) requirement->mod_sens Sufficient lcms LC-MS/MS high_sens->lcms hplcuv HPLC-UV mod_sens->hplcuv

Caption: Method selection logic diagram.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Isoxazol-5-yl)aniline. Our aim is to help you improve reaction yields and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two principal and versatile strategies for the synthesis of this compound:

  • Route A: 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide (generated in situ) with 3-ethynylaniline. It builds the isoxazole ring directly onto the aniline fragment.

  • Route B: Suzuki-Miyaura Cross-Coupling: This route involves a palladium-catalyzed cross-coupling reaction between a 5-haloisoxazole (e.g., 5-bromoisoxazole) and a 3-aminophenylboronic acid derivative. This method couples a pre-formed isoxazole ring with the aniline moiety.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The preferred route depends on the availability of starting materials and the specific experimental setup. The 1,3-dipolar cycloaddition can be very efficient if the side reaction of nitrile oxide dimerization is well-controlled. The Suzuki-Miyaura coupling is highly versatile and often provides good to excellent yields, but requires careful optimization of the catalyst system and reaction conditions, especially given the presence of a free amino group which can sometimes interfere with the catalyst.

Q3: How critical is the purity of starting materials like 3-ethynylaniline?

A3: Starting material purity is crucial for both routes. For the 1,3-dipolar cycloaddition, impurities in 3-ethynylaniline can interfere with the cycloaddition or react with the nitrile oxide, leading to byproducts and lower yields. For the Suzuki coupling, impurities in the boronic acid or halo-isoxazole can poison the palladium catalyst, leading to incomplete conversion.

Synthetic Workflow Diagrams

Below are the diagrams illustrating the two primary synthetic pathways.

cluster_0 Route A: 1,3-Dipolar Cycloaddition A1 3-Ethynylaniline A4 This compound A1->A4 A2 Aldoxime (R-CH=NOH) A3 Nitrile Oxide (R-C≡N⁺-O⁻) A2->A3 Oxidation (e.g., NCS/Pyridine) A3->A4 [3+2] Cycloaddition

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

cluster_1 Route B: Suzuki-Miyaura Coupling B1 5-Bromoisoxazole B4 This compound B1->B4 B2 3-Aminophenylboronic Acid B2->B4 B3 Pd Catalyst, Base B3->B4 Coupling

Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis.

Route A: 1,3-Dipolar Cycloaddition

Q: My reaction yield is very low, and I'm isolating a significant amount of a byproduct. What is happening?

A: Low yields in this reaction are often due to the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) byproduct.[1] This side reaction competes with the desired cycloaddition with 3-ethynylaniline.

Troubleshooting Steps:

  • Control Nitrile Oxide Concentration: Generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, dropwise addition of the oxidizing agent (e.g., N-chlorosuccinimide solution) or the base (e.g., triethylamine) to the reaction mixture containing the aldoxime and 3-ethynylaniline.

  • Optimize Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 3-ethynylaniline dipolarophile to ensure the nitrile oxide is more likely to react with it rather than itself.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of dimerization more than the cycloaddition.[2]

Q: The reaction is not proceeding to completion, and I'm recovering unreacted 3-ethynylaniline. What should I check?

A: Incomplete conversion points to inefficient generation of the nitrile oxide.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure your aldoxime precursor is pure. Verify the activity of your oxidizing agent (e.g., N-chlorosuccinimide, Oxone) and ensure your base (e.g., triethylamine, pyridine) is anhydrous.

  • Choice of Oxidant/Base: The combination of oxidant and base is critical. For aldoxime precursors, common systems include N-Chlorosuccinimide (NCS) with a base like pyridine or triethylamine. An alternative "green" protocol uses NaCl/Oxone.[1]

  • Solvent Choice: The solvent must be appropriate for the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure it is anhydrous.

Route B: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling reaction is sluggish or fails completely, with starting materials recovered.

A: This is typically a catalyst-related issue. The palladium catalyst may be inactive or poisoned.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial. For heteroaryl couplings, catalysts like Pd(dppf)Cl₂ or systems generated from Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) are often effective.

  • Oxygen Exclusion: Suzuki reactions require anaerobic conditions. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst.

  • Base Selection: The base is critical for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.

  • Purity of Boronic Acid: 3-Aminophenylboronic acid can be prone to decomposition or trimerization to form boroxines upon storage. Use fresh or properly stored boronic acid.

Q: I am observing significant amounts of homocoupled byproducts (biphenyl-diamine or bi-isoxazole). How can I minimize these?

A: Homocoupling arises from the reaction of two boronic acid molecules or two halide molecules.

Troubleshooting Steps:

  • Control Stoichiometry: Use a modest excess of the boronic acid (typically 1.1-1.3 equivalents). A large excess can favor self-coupling.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired cross-coupling.

  • Degassing: Residual oxygen can promote homocoupling of the boronic acid. Ensure rigorous degassing of the reaction mixture.

Troubleshooting Logic Diagram

Start Low Yield of This compound Route Which Synthetic Route? Start->Route Cyclo Route A: 1,3-Dipolar Cycloaddition Route->Cyclo Cycloaddition Suzuki Route B: Suzuki Coupling Route->Suzuki Suzuki Cyclo_Issue Main Byproduct Observed? Cyclo->Cyclo_Issue Furoxan Furoxan Dimer Detected Cyclo_Issue->Furoxan Yes StartMat Starting Material Recovered Cyclo_Issue->StartMat No Furoxan_Sol Slowly add oxidant/base Use excess alkyne (1.2 eq) Lower reaction temperature Furoxan->Furoxan_Sol StartMat_Sol Check purity of aldoxime Verify oxidant/base activity Ensure anhydrous solvent StartMat->StartMat_Sol Suzuki_Issue Reaction Outcome? Suzuki->Suzuki_Issue NoRxn No/Low Conversion Suzuki_Issue->NoRxn No Reaction Homocoupling Homocoupling Byproducts Suzuki_Issue->Homocoupling Side Products NoRxn_Sol Degas solvent thoroughly Screen Pd catalyst/ligand Use fresh boronic acid Check base strength (e.g., K3PO4) NoRxn->NoRxn_Sol Homocoupling_Sol Use modest excess of boronic acid (1.1-1.3 eq) Optimize temperature Ensure rigorous degassing Homocoupling->Homocoupling_Sol

Caption: Troubleshooting decision tree for synthesis.

Experimental Protocols

The following are detailed, representative protocols for the two main synthetic routes. Researchers should adapt these based on their specific substrates and laboratory conditions.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for the in situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition.

Step 1: Preparation of Nitrile Oxide Precursor (e.g., Benzaldehyde Oxime)

  • To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the aldehyde.

  • Pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the aldoxime, which can often be used without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve 3-ethynylaniline (1.2 eq) and benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in DCM.

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes, followed by the dropwise addition of pyridine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(3-phenylisoxazol-5-yl)aniline.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is based on standard conditions for the Suzuki coupling of heteroaryl halides.[3]

  • To a Schlenk flask, add 5-bromoisoxazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Data Presentation: Reaction Parameter Optimization

The following tables summarize the effects of various parameters on yield for the key reaction types. The data is compiled from literature on analogous systems and serves as a guideline for optimization.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

(Based on analogous reactions of aryl aldoximes with alkynes)

EntryOxidant/SystemBaseSolventTemperature (°C)Time (h)Approx. Yield (%)Reference
1NCSPyridineDCMRT1265-75
2NCSEt₃NTHFRT1660-70
3NaOCl (bleach)-DCM/H₂ORT270-85[4]
4Oxone / NaClNa₂CO₃(Ball-milling)RT175-85[1]
5NCSPyridineDCM406~50*[2]

*Higher temperatures often lead to decreased yield due to furoxan formation.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

(Based on analogous couplings of heteroaryl bromides with arylboronic acids)

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Approx. Yield (%)Reference
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001250-70General
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane/H₂O80880-95[5]
3Pd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O85675-90[3]
4Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃t-AmylOH1001070-85General
5Pd(dppf)Cl₂ (5)-K₂CO₃THF/H₂O602440-60[5]

Note: Yields are highly substrate-dependent. This table provides a starting point for optimization.

References

Technical Support Center: Overcoming Solubility Challenges for 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 3-(Isoxazol-5-yl)aniline and encountering solubility issues in organic solvents. Here you will find troubleshooting guidance and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

When this compound exhibits poor solubility in a selected organic solvent, a systematic approach can help identify a suitable solvent system. The structure of this compound, containing both a polar aniline group and a heterocyclic isoxazole ring, suggests a nuanced solubility profile.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Solvent Selection & Initial Tests cluster_2 Optimization Strategies cluster_3 Advanced Techniques A Poor solubility of this compound observed B Consult Solvent Polarity Chart A->B C Test small-scale solubility in a range of solvents (polar aprotic, polar protic, nonpolar) B->C D Does it dissolve in any tested solvent? C->D E Optimize with the best solvent system D->E Yes F Consider solvent mixtures (co-solvents) D->F No G Attempt gentle heating F->G H Consider pH modification (acidification for salt formation) G->H I If still insoluble, consider formulation strategies H->I J Solid dispersions I->J K Complexation (e.g., with cyclodextrins) I->K

Caption: Troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing low solubility in a nonpolar solvent. What should I do?

A2: This is expected. The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the amino group of the aniline moiety, makes the molecule quite polar.[2][3] Therefore, its solubility in nonpolar solvents like hexane or toluene is likely to be low. It is recommended to switch to a more polar solvent.

Q3: Can I improve the solubility of this compound by heating?

A3: In many cases, the solubility of organic compounds increases with temperature.[2] Gentle heating of the solvent while dissolving this compound may improve its solubility. However, it is crucial to ensure the compound is stable at the temperature you are using and does not degrade. Always start with gentle warming and observe for any changes in color or the appearance of degradation products.

Q4: Would adjusting the pH of my solution help in dissolving this compound?

A4: Yes, adjusting the pH can significantly impact the solubility of aniline-containing compounds.[3][4] Since aniline is basic, treating it with an acid will form a salt (anilinium salt).[4] These salts are generally much more soluble in polar solvents, including water, than the free base.[3][4] You can try adding a small amount of a suitable acid (e.g., HCl in an appropriate solvent) to see if solubility improves.

Q5: Are there any recommended solvent systems for compounds like this compound?

A5: For compounds with similar structures, a range of common laboratory solvents are typically tested.[5] Based on the polar nature of this compound, good starting points would be polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol.

Predicted Solubility Profile

The following table provides an estimated solubility profile of this compound in common organic solvents based on the general principles of "like dissolves like" and the known properties of aniline and isoxazole derivatives. Note: This data is illustrative and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO should effectively solvate the polar functional groups of the molecule.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetoneModerateAcetone is a moderately polar solvent and should offer reasonable solubility.[3]
Polar Protic MethanolHighThe hydroxyl group can hydrogen bond with the nitrogen and oxygen atoms of the solute.[2]
EthanolHighSimilar to methanol, ethanol is a good solvent for polar, hydrogen-bonding compounds.[2][3][4]
WaterLow to ModerateThe hydrophobic benzene ring may limit solubility despite the polar groups.[3][4] Solubility is expected to increase with acidification.[3][4]
Nonpolar TolueneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar toluene.
HexaneVery LowAs a nonpolar aliphatic solvent, hexane is unlikely to be a suitable solvent.[2]
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and can be a good solvent for a range of organic compounds.
ChloroformModerateSimilar to DCM, chloroform can be an effective solvent.[3]

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol is for quickly assessing the solubility of this compound in a variety of solvents.

Materials:

  • This compound

  • A selection of solvents from the table above

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1-2 mg) into a vial.

  • Add a small, known volume of the test solvent (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least the concentration you have prepared.

  • If the solid has not dissolved, add another aliquot of the solvent and repeat the vortexing and observation.

  • Continue adding solvent in a stepwise manner until the solid dissolves completely. Record the total volume of solvent used.

Protocol 2: Determination of Thermodynamic Solubility via Shake-Flask Method

This method is for obtaining a quantitative measure of the thermodynamic solubility of this compound in a specific solvent.[5]

Materials:

  • This compound

  • Chosen solvent

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (or another suitable quantitative analytical technique)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[5]

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

  • Sample Collection and Preparation: After the equilibration period, let the vials stand to allow the excess solid to settle.[5]

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method such as HPLC.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solubility Enhancement Strategies

cluster_0 Core Problem cluster_1 Physicochemical Approaches cluster_2 Formulation Approaches A Poor Solubility of This compound B pH Adjustment (Salt Formation) A->B C Co-solvency (Solvent Mixtures) A->C D Particle Size Reduction (Micronization) A->D E Solid Dispersions A->E F Complexation (e.g., Cyclodextrins) A->F G Lipid-Based Formulations A->G

References

Troubleshooting unexpected side products in 3-(Isoxazol-5-yl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-(Isoxazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate the formation of unexpected side products during the synthesis and derivatization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dimeric byproduct in my cross-coupling reaction involving this compound. What is the likely cause and how can I prevent it?

A1: Dimerization is a common side reaction with aniline derivatives, primarily occurring through oxidative coupling. The electron-rich nature of the aniline nitrogen makes it susceptible to oxidation, which can lead to the formation of dimers and oligomers.[1] In the context of cross-coupling reactions, homocoupling of the aniline derivative can also occur.

Troubleshooting Strategies:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.[1]

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[1]

  • Ligand and Catalyst Choice: The choice of ligand in cross-coupling reactions is crucial. Bulky, electron-rich phosphine ligands can often suppress homocoupling. Screening different ligands may be necessary to find the optimal one for your specific transformation.[1]

  • Protecting Groups: Temporarily protecting the aniline's amino group as a carbamate (e.g., Boc) or an amide can reduce its susceptibility to oxidation and dimerization. The protecting group can be removed in a subsequent step.

Q2: My reaction mixture is turning dark and I'm isolating a tar-like substance. What is happening and what can I do?

A2: The formation of dark, insoluble materials is often indicative of oxidation and polymerization of the aniline starting material or product.[2] Anilines are known to be sensitive to air and oxidizing agents, leading to complex mixtures of polymeric byproducts.[2]

Preventative Measures:

  • Minimize Exposure to Air and Light: Protect your reaction from air and light as much as possible.

  • Use High-Purity Reagents: Impurities in starting materials or solvents can sometimes catalyze oxidation.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate decomposition and polymerization.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative side reactions, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Q3: I suspect the isoxazole ring in my this compound is not stable under my reaction conditions. What kind of side products could form from isoxazole ring opening?

A3: The isoxazole ring can be labile, particularly under strongly basic or reductive conditions, or in the presence of certain transition metals.[3][4] Ring opening can lead to a variety of byproducts. A common pathway for 3-unsubstituted isoxazoles involves cleavage of the N-O bond, which can lead to the formation of a β-ketonitrile or other rearranged products.

Potential Side Products from Isoxazole Ring Opening:

  • β-Ketonitriles: Base-mediated deprotonation at C4 followed by N-O bond cleavage can lead to the formation of a β-ketonitrile.

  • Enaminones: Under certain conditions, the isoxazole ring can rearrange to form enaminone derivatives.

Strategies to Avoid Ring Opening:

  • Milder Reaction Conditions: If possible, use milder bases and lower reaction temperatures.

  • Screen Catalysts: In transition metal-catalyzed reactions, the choice of metal and ligands can influence the stability of the isoxazole ring. Screening different catalytic systems may be beneficial.

  • Protecting Groups: While less common for the isoxazole ring itself, modification of other functional groups in the molecule could potentially influence its stability.

Troubleshooting Guide for a Suzuki Coupling Reaction

Problem: Low yield of the desired biaryl product and formation of multiple unidentified byproducts in a Suzuki coupling reaction of this compound with an arylboronic acid.

Potential Cause Proposed Solution
Aniline Homocoupling Optimize the ligand-to-metal ratio. Screen bulky electron-rich phosphine ligands (e.g., SPhos, XPhos). Ensure a strictly inert atmosphere.
Isoxazole Ring Opening Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find a milder alternative to stronger bases like NaOtBu. Lower the reaction temperature and monitor for product formation over a longer period.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Oxidative Degradation Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Hypothetical Data on the Effect of Reaction Conditions

The following table presents hypothetical data to illustrate how reaction conditions can be optimized to minimize a common side product, such as the aniline homodimer, in a Suzuki coupling reaction.

Entry Catalyst (mol%) Ligand Base Temperature (°C) Desired Product Yield (%) Aniline Homodimer (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃1004525
2Pd₂(dba)₃ (1)SPhosK₂CO₃1007510
3Pd₂(dba)₃ (1)SPhosCs₂CO₃8085<5
4Pd₂(dba)₃ (1)XPhosK₃PO₄8090<2

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2 equivalents).

  • In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%) in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • If the reaction is sluggish, a higher temperature or a different solvent (e.g., toluene, DMF) may be beneficial.

  • If significant homocoupling of the aniline is observed, consider using a different ligand or a lower reaction temperature.

  • If isoxazole ring opening is suspected, screen milder bases and monitor the reaction for the formation of polar byproducts.

Visualizations

Experimental Workflow for Suzuki Coupling

experimental_workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) reaction Reaction Setup: - Add catalyst to reactants - Heat under inert atmosphere reagents->reaction catalyst Prepare Catalyst Solution: - Pd₂(dba)₃ - XPhos - Anhydrous Dioxane catalyst->reaction monitoring Monitor Progress: - TLC - LC-MS reaction->monitoring workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine monitoring->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Logic for Unexpected Side Products

troubleshooting_logic start Unexpected Side Product Observed check_dimer High MW byproduct? (Check MS) start->check_dimer is_dimer Likely Aniline Dimer check_dimer->is_dimer Yes check_ring_opening Polar byproduct? (Check TLC/LC-MS) check_dimer->check_ring_opening No dimer_solution Troubleshooting: - Improve inert atmosphere - Degas solvents - Screen ligands/catalysts - Protect amino group is_dimer->dimer_solution is_ring_opened Possible Isoxazole Ring Opening check_ring_opening->is_ring_opened Yes other_byproduct Other Side Reactions: - Protodeboronation - Substrate Decomposition check_ring_opening->other_byproduct No ring_opening_solution Troubleshooting: - Use milder base - Lower reaction temperature - Screen catalysts is_ring_opened->ring_opening_solution other_solution Troubleshooting: - Use anhydrous reagents - Check reagent purity - Lower temperature other_byproduct->other_solution signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase Downstream Kinase receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cell_proliferation Cell Proliferation and Survival p_substrate->cell_proliferation promotes inhibitor This compound Derivative (Inhibitor) inhibitor->kinase inhibits

References

Technical Support Center: Optimization of N-acylation of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acylation of 3-(isoxazol-5-yl)aniline. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the N-acylation of this compound, providing potential causes and systematic solutions.

Question 1: Why is my N-acylation reaction resulting in a low yield or no product?

Answer:

Low yields in the N-acylation of this compound can be attributed to several factors, primarily the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing nature of the isoxazole ring.

Potential Causes and Solutions:

  • Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react efficiently with the deactivated aniline.

    • Solution: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride, benzoyl chloride). Acyl chlorides are generally more electrophilic than their corresponding anhydrides.

  • Inadequate Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.

    • Solution 1 (Temperature): Gradually increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane (DCM), acetonitrile, or toluene can provide the necessary activation energy. However, monitor for potential degradation at higher temperatures.

    • Solution 2 (Catalyst): Employ a nucleophilic catalyst to enhance the reaction rate. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for acylating hindered or deactivated anilines. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.

  • Suboptimal Base: The choice and amount of base are crucial, especially when using acyl chlorides, to neutralize the generated HCl.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine. Ensure at least a stoichiometric amount (or a slight excess) is used to prevent the protonation of the aniline starting material.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction.

    • Solution: Select a solvent that effectively dissolves all reactants. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can be good alternatives if solubility is an issue in less polar solvents like DCM.

Question 2: My reaction is producing significant side products. What are they and how can I minimize their formation?

Answer:

Side product formation is often a consequence of harsh reaction conditions or the presence of reactive impurities.

Common Side Products and Mitigation Strategies:

  • Diacylation: Although less common with deactivated anilines, diacylation can occur under forcing conditions, where the initially formed amide is further acylated.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0 to 1.1 equivalents). Slow, dropwise addition of the acylating agent to the reaction mixture can also help to avoid a localized excess.

  • Ring Acylation (Friedel-Crafts): While the amino group is the primary site of reaction, under strongly acidic conditions (e.g., with a Lewis acid catalyst), acylation of the aniline or isoxazole ring is a possibility, though less likely for this substrate.

    • Solution: Avoid the use of strong Lewis acids unless specifically required. The standard procedure with an organic base should prevent this side reaction.

  • Decomposition: At elevated temperatures, the starting material, product, or acylating agent may decompose, leading to a complex mixture of byproducts.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times at high temperatures. If possible, use a more reactive system (e.g., acyl chloride with DMAP) that allows for lower reaction temperatures.

Question 3: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What can I do?

Answer:

This issue often arises from a combination of low reactivity and suboptimal conditions. A systematic approach is recommended.

Systematic Troubleshooting:

  • Increase Stoichiometry of Acylating Agent: Using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Introduce a Catalyst: If not already in use, add a catalytic amount of DMAP (e.g., 5-10 mol%).

  • Increase Reaction Temperature: If the reaction is being run at room temperature, gradually increase the temperature and monitor the progress.

  • Consider a Stronger Base: For particularly unreactive systems, deprotonation of the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) prior to the addition of the acylating agent can dramatically increase the nucleophilicity of the aniline. This should be performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of this compound?

The main challenge is the reduced nucleophilicity of the amino group. The isoxazole ring is electron-withdrawing, which pulls electron density away from the aniline nitrogen, making it a weaker nucleophile compared to aniline itself. This can lead to slower reaction rates and the need for more forcing conditions.

Q2: Which acylating agent is best for this reaction?

For a less reactive substrate like this compound, an acyl chloride is generally more effective than an acid anhydride due to its higher electrophilicity.

Q3: What is the role of DMAP in this reaction?

4-(Dimethylaminopyridine) (DMAP) acts as a nucleophilic catalyst. It reacts with the acylating agent (e.g., acyl chloride or anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original reagent and can more effectively acylate the electron-deficient aniline. The DMAP is then regenerated in the catalytic cycle.

Q4: How does the choice of solvent affect the reaction?

The solvent should be able to dissolve all reactants and be inert to the reaction conditions. Aprotic solvents are generally preferred.

  • Dichloromethane (DCM): A good starting point, as it is relatively non-polar and easy to remove.

  • Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial if solubility is an issue.

  • Tetrahydrofuran (THF): A good choice, especially for reactions requiring anhydrous conditions and the use of strong bases like NaH.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can be used for very sluggish reactions, often at elevated temperatures. However, it is more difficult to remove during work-up.

Q5: How can I purify the N-acylated product?

Purification can typically be achieved by standard laboratory techniques.

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is often necessary to remove the base, any unreacted acid chloride, and water-soluble byproducts. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine or DMAP, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, and finally a brine wash.

  • Column Chromatography: Purification of the crude product by silica gel column chromatography is a common and effective method to obtain the pure N-acylated product. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining a highly pure product.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-acylation of anilines with heterocyclic or electron-withdrawing substituents, which can serve as a guide for optimizing the reaction of this compound.

Table 1: N-Acylation of Heteroaromatic Amines with Acyl Chlorides

EntryAmine SubstrateAcyl ChlorideBaseCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-AminothiazoleAcetyl chloridePyridine-Dry AcetoneReflux2Not specified, solid product obtained[1]
22-Amino-4-phenylthiazoleBenzoyl chloridePyridine-Dry PyridineNot specifiedNot specifiedHigh[1]
33-AminopyrazoleAryl chlorideCs₂CO₃CuI (10)NMP120Not specified14-63
45-Amino-3-phenylisoxazoleAcetyl chloridePyridine-THFNot specifiedNot specifiedNot specified, amide product obtained[2]

Table 2: Effect of Acylating Agent and Catalyst on N-Acylation of Anilines

EntryAniline SubstrateAcylating AgentBaseCatalystSolventConditionsOutcome
13-ChloroanilineBenzoyl chloride-DMAPNot specifiedNot specifiedReaction rate increased by ~10⁴-10⁵ times compared to pyridine catalyst
2Hindered anilinesAcetic anhydride-DMAPNot specifiedNot specifiedEffective acylation
3Electron-deficient anilinesCarboxylic acidDIPEAEDC, HOBt, DMAPACN0 °C to RT, 18-24hGood for amide bond formation[3]
4AnilineAcetic anhydrideSodium acetate-Water/HClRT, then ice bathPrecipitation of acetanilide[4]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the N-acylation of this compound.

Protocol 1: General Procedure using Acyl Chloride and an Organic Base

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the stirred solution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: DMAP-Catalyzed Acylation

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), triethylamine (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Acylation Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting Loop cluster_workup Work-up & Purification start Start: this compound reagents Select Reagents: - Acylating Agent (Acyl Chloride/Anhydride) - Base (Pyridine/TEA) - Solvent (DCM/THF/ACN) start->reagents dissolve Dissolve Aniline and Base in Solvent reagents->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at RT or Heat (Monitor by TLC/LC-MS) add_acyl->react check_completion Reaction Complete? react->check_completion no_reaction No/Low Conversion: 1. Add DMAP Catalyst 2. Increase Temperature 3. Use More Reactive Acylating Agent check_completion->no_reaction No quench Aqueous Work-up (Wash with Acid, Base, Brine) check_completion->quench Yes no_reaction->react Re-run dry Dry and Concentrate quench->dry purify Purify (Column Chromatography/Recrystallization) dry->purify end End: N-Acylated Product purify->end

Caption: A logical workflow for the optimization of N-acylation of this compound.

References

Technical Support Center: Purification of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 3-(Isoxazol-5-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, a potential side-product could be a cyclization by-product like a 4,5-dihydro-4-halogenoisoxazole.[1] If the aniline is prepared by the reduction of a nitro compound, residual aromatic nitro compounds may also be present as impurities.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification strategies for this compound are:

  • Acid-Base Extraction: This technique is useful for separating the basic aniline from neutral or acidic impurities.[3][4]

  • Flash Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[5][6]

  • Recrystallization: This method is ideal for obtaining highly pure crystalline material, provided a suitable solvent is found.[7]

Q3: What are the key physicochemical properties of this compound?

A3: Key properties for this compound are listed below. Understanding these is crucial for developing an effective purification strategy.

PropertyValue
Molecular Formula C₉H₈N₂O[8][9]
Molecular Weight 160.18 g/mol [8][9]
Appearance Typically a solid at room temperature
Basicity (pKa) As a substituted aniline, it is a weak base.

Purification Strategy Overview

A general workflow for the purification of crude this compound is presented below. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

G crude Crude this compound analysis1 Initial Purity Analysis (TLC, NMR) crude->analysis1 decision Impurity Profile? analysis1->decision extraction Acid-Base Extraction decision->extraction  Neutral/Acidic  Impurities chromatography Flash Column Chromatography decision->chromatography Multiple Impurities or Similar Polarity analysis2 Purity Analysis extraction->analysis2 chromatography->analysis2 recrystallization Recrystallization pure Pure Product (>95%) recrystallization->pure analysis2->recrystallization Further Purification Needed analysis2->pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting Guide

Q4: My compound streaks badly on a silica gel TLC plate. What can I do?

A4: Streaking of amines on silica gel is a common issue caused by the acidic nature of the silica stationary phase interacting strongly with the basic amine.[5][6]

  • Troubleshooting: To resolve this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide.[6] This neutralizes the acidic silanol groups on the silica surface, leading to better peak shapes.[5]

  • Alternative: Consider using an amine-functionalized silica plate or column, which is specifically designed for the purification of basic compounds.[5]

Q5: My product comes out as an oil after solvent removal, but it should be a solid. Why?

A5: This can happen for two main reasons:

  • Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound.

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

  • Troubleshooting: First, ensure all solvent is removed by placing the sample under a high vacuum for an extended period. If it remains an oil, the issue is likely purity. Proceed with flash column chromatography to remove the impurities.[10]

Q6: My recovery is very low after column chromatography. What went wrong?

A6: Low recovery can be due to several factors:

  • Irreversible Adsorption: The basic amine may have irreversibly bound to the acidic silica gel.[6] Always use a mobile phase containing a basic modifier like triethylamine to prevent this.[6]

  • Incorrect Mobile Phase Polarity: If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it may co-elute with impurities. Run TLC trials to find the optimal solvent system before starting the column.

  • Product Degradation: Some anilines can be sensitive to acidic silica gel.[10] Pre-treating the silica with a base or using a less acidic stationary phase like alumina can mitigate this.[10]

Q7: I am not getting good separation between my product and an impurity during column chromatography. How can I improve it?

A7: Improving separation (selectivity) is key to successful chromatography.[6]

  • Troubleshooting:

    • Change Mobile Phase: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (with added base).[6]

    • Use a Different Stationary Phase: If changing the mobile phase doesn't work, consider switching from silica gel to alumina or using reverse-phase chromatography.[6][10] In reverse-phase, basic amines are often best separated when the mobile phase pH is alkaline, as this keeps them in their more lipophilic free-base form.[6]

Troubleshooting Decision Tree

G start Low Purity After Initial Purification q1 What does the TLC look like? start->q1 streaking Streaking or Tailing Spot q1->streaking multiple_spots Multiple Spots Close to Product Spot q1->multiple_spots single_spot Single Spot on TLC but NMR is Impure q1->single_spot sol_streaking Redo Chromatography: - Add 1% TEA to eluent - Use amine-silica or alumina streaking->sol_streaking sol_multiple Optimize Chromatography: - Try different solvent system - Use a longer column - Consider reverse-phase multiple_spots->sol_multiple sol_single Impurities not TLC-active or co-eluting: - Try recrystallization from  a different solvent system - Check for residual solvent single_spot->sol_single

Caption: Troubleshooting guide for low purity of this compound.

Experimental Protocols

Safety Precaution: Substituted anilines can be toxic. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Acid-Base Extraction

This method is excellent for removing neutral or acidic impurities from the basic aniline product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidification: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). The protonated amine will move into the aqueous layer.[3][4]

  • Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded after confirming no product remains (via TLC).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine should precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or DCM. The purified free amine will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography

This is the most versatile method for separating a range of impurities.

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).[11]

    • Mobile Phase: A good starting point is a gradient of 10% to 50% ethyl acetate in hexanes, containing 1% triethylamine (TEA) throughout to prevent streaking.[5][6] Determine the optimal solvent ratio using TLC.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add it to the top of the packed column.[11]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions of a suitable volume.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Place the product under a high vacuum to remove any residual solvent and TEA.

Protocol 3: Recrystallization

This protocol is used as a final polishing step to achieve high purity, assuming a suitable solvent is found.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, toluene, or mixed systems like ethyl acetate/hexanes).[12] The ideal solvent will dissolve the compound when hot but show low solubility when cold.[12]

  • Dissolution: Place the crude or semi-purified product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a high vacuum to a constant weight.[10]

Comparison of Purification Methods

MethodTypical PurityExpected YieldThroughputBest For...
Acid-Base Extraction 90-98%80-95%HighRemoving neutral/acidic impurities; large-scale initial cleanup.
Column Chromatography >98%60-90%Low to MediumSeparating multiple impurities or isomers with different polarities.
Recrystallization >99%50-85%MediumFinal purification step to obtain high-purity crystalline material.

References

Preventing degradation of 3-(Isoxazol-5-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Isoxazol-5-yl)aniline to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Issue Possible Cause Recommended Solution
Discoloration of Solid Compound (e.g., yellowing or darkening) Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber glass vial in a desiccator at the recommended temperature. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. For long-term storage, refrigeration (2-8 °C) is advised.
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation of the compound due to improper storage or handling. Common degradation pathways for anilines include oxidation and hydrolysis.Immediately re-test a fresh, unopened sample to confirm the purity of the starting material. If the new peaks persist, consider performing a forced degradation study to identify the degradation products. Ensure solvents are of high purity and free of peroxides.
Inconsistent Experimental Results or Reduced Reactivity Loss of compound purity due to degradation. The presence of impurities can interfere with reactions and biological assays.Verify the purity of your this compound stock using a validated analytical method such as HPLC or NMR before use. If degradation is suspected, purify the compound or use a new, validated batch.
Precipitation or Cloudiness in Stock Solutions Poor solubility or degradation of the compound in the chosen solvent over time.Prepare fresh solutions for each experiment. If a stock solution must be stored, conduct a stability study in the specific solvent at the intended storage temperature. Store solutions protected from light and at a low temperature (e.g., -20°C or -80°C).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended storage conditions are summarized in the table below.

Parameter Recommended Condition
Temperature 2-8°C (Refrigerated) for long-term storage.
Light Protect from light by using an amber or opaque container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Moisture Keep in a tightly sealed container within a desiccator to prevent hydrolysis.

Q2: How can I tell if my this compound has degraded?

Visual inspection for color change is a preliminary indicator. However, the most reliable method is to use analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of anilines and isoxazoles, potential degradation pathways include:

  • Oxidation: The aniline amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This can be accelerated by exposure to air and light.

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable at neutral pH.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation.

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Store_Cool Cool (2-8°C) Stable_Compound Stable Compound Store_Cool->Stable_Compound Store_Dry Dry (Desiccator) Store_Dry->Stable_Compound Store_Dark Dark (Amber Vial) Store_Dark->Stable_Compound Store_Inert Inert Gas (Ar/N2) Store_Inert->Stable_Compound Oxidation Oxidation Degraded_Compound Degraded Compound Oxidation->Degraded_Compound Hydrolysis Hydrolysis Hydrolysis->Degraded_Compound Photodegradation Photodegradation Photodegradation->Degraded_Compound 3_Isoxazol_5_yl_aniline This compound 3_Isoxazol_5_yl_aniline->Store_Cool 3_Isoxazol_5_yl_aniline->Store_Dry 3_Isoxazol_5_yl_aniline->Store_Dark 3_Isoxazol_5_yl_aniline->Store_Inert 3_Isoxazol_5_yl_aniline->Oxidation 3_Isoxazol_5_yl_aniline->Hydrolysis 3_Isoxazol_5_yl_aniline->Photodegradation

Caption: Logical relationship between storage and degradation.

Q4: What solvents are recommended for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of similar aromatic compounds. It is crucial to use high-purity, anhydrous solvents. Always prepare solutions fresh when possible. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

To ensure the stability and reliability of your experimental results, it is crucial to perform stability testing. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.[1]

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Transfer the solid compound to an oven at 60°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

    • A typical starting HPLC method could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Start Start: this compound Sample Prepare_Stock Prepare Stock Solution (1 mg/mL in Methanol) Start->Prepare_Stock Stress_Conditions Expose to Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH) Stress_Conditions->Base Oxidation Oxidation (3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (60°C) Stress_Conditions->Thermal Photo Photolytic Stress_Conditions->Photo Analyze Analyze by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze End End: Identify Degradants & Assess Stability Analyze->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing Cell Permeability of 3-(Isoxazol-5-yl)aniline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 3-(isoxazol-5-yl)aniline-based drug candidates.

Troubleshooting Guides

This section offers solutions to common experimental issues encountered when assessing and optimizing the cell permeability of this compound derivatives.

Issue 1: Low Apparent Permeability Coefficient (Papp) in PAMPA Assay

Question: My this compound analog shows a very low Papp value in the Parallel Artificial Membrane Permeability Assay (PAMPA). How can I troubleshoot this?

Answer: A low Papp value in the PAMPA assay suggests poor passive diffusion across the artificial lipid membrane. Here are several potential causes and troubleshooting steps:

  • Poor Aqueous Solubility: The compound may be precipitating in the donor well, leading to an underestimation of its permeability.

    • Troubleshooting:

      • Visually inspect the donor well for any signs of precipitation.

      • Reduce the compound concentration in the donor well.

      • Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol) in the donor buffer to improve solubility. Ensure the final co-solvent concentration is compatible with the assay and does not disrupt the membrane integrity.

  • High Lipophilicity (LogP): While some lipophilicity is required for membrane partitioning, excessively lipophilic compounds can get trapped within the lipid membrane and fail to partition into the acceptor well.

    • Troubleshooting:

      • If the calculated LogP (cLogP) is high (>5), consider this as a potential issue.

      • Analyze the recovery of the compound from both the donor and acceptor wells, as well as the membrane itself, to determine if the compound is retained in the lipid layer.

  • Assay Conditions: The pH of the donor and acceptor buffers can significantly influence the ionization state of your compound, which in turn affects its permeability.

    • Troubleshooting:

      • Determine the pKa of your compound. The aniline moiety is basic, and the isoxazole ring can also influence the overall electronic properties.

      • Adjust the pH of the donor and acceptor buffers to favor the neutral, more permeable species of your compound. For a basic compound, a higher pH in the donor compartment might increase the concentration of the neutral form.

Issue 2: High Efflux Ratio in Caco-2 Permeability Assay

Question: My compound shows good apical-to-basolateral (A-B) permeability but a significantly higher basolateral-to-apical (B-A) permeability in the Caco-2 assay, resulting in a high efflux ratio. What does this indicate and what are the next steps?

Answer: A high efflux ratio (typically >2) in the Caco-2 assay is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical membrane of Caco-2 cells.[1][2] These transporters actively pump the compound out of the cell, reducing its net absorption.

  • Troubleshooting & Next Steps:

    • Confirm Efflux Transporter Involvement:

      • Conduct the Caco-2 assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP).[2] A significant decrease in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.

    • Structural Modifications:

      • Analyze the structure-activity relationship (SAR) of your compound series to identify moieties that might be contributing to efflux transporter recognition. Sometimes, minor structural changes can disrupt the interaction with the transporter.

    • Prodrug Approach:

      • Consider designing a prodrug that masks the functional groups recognized by the efflux transporter. The prodrug would be designed to be cleaved intracellularly to release the active parent drug.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound derivatives that typically influence their cell permeability?

A1: The cell permeability of this compound derivatives is primarily influenced by a balance of the following physicochemical properties:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is required for the compound to partition into the lipid cell membrane, excessive lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.

  • Molecular Weight (MW): Generally, lower molecular weight compounds (<500 Da) tend to have better passive permeability.

  • Polar Surface Area (PSA): A lower PSA (<140 Ų) is generally associated with better cell permeability. The nitrogen and oxygen atoms in the isoxazole and aniline rings contribute to the PSA.

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can increase solvation in water and hinder partitioning into the lipid membrane.

  • Ionization State (pKa): The aniline group is basic, and its ionization state at physiological pH will significantly impact permeability. The neutral form of the molecule is generally more permeable.

Q2: How can I improve the poor aqueous solubility of my this compound-based drug candidate?

A2: Improving aqueous solubility is often a critical first step to enhancing permeability. Here are some common strategies:

  • Salt Formation: If your compound has a basic center (like the aniline nitrogen), forming a salt can significantly improve its solubility.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[3]

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5]

    • Nanoemulsions: These can be used to enhance the solubility and permeability of poorly soluble compounds.[6]

  • Chemical Modification (Prodrugs): Attaching a polar promoiety can increase aqueous solubility. This moiety is then cleaved in vivo to release the active drug.[7][8]

Q3: What is a prodrug strategy, and how can it be applied to improve the permeability of an aniline-containing compound?

A3: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body.[7] For aniline-containing compounds with poor permeability, a prodrug approach can be used to mask the polar amine group, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes.

  • Common Prodrug Strategies for Anilines:

    • N-Acylation: Converting the aniline to an amide can increase its lipophilicity. The amide bond can then be cleaved by amidases in the body to release the active aniline.

    • Carbamates: Forming a carbamate by reacting the aniline with an appropriate chloroformate can also serve as a prodrug strategy.

    • N-Acyloxymethyl or N-Phosphoryloxymethyl derivatives: These can be designed to be cleaved by esterases or phosphatases, respectively.

Q4: My this compound compound has good PAMPA permeability but poor Caco-2 permeability. What could be the reason?

A4: This discrepancy often points towards biological factors that are present in the Caco-2 cell model but not in the artificial PAMPA system. The most likely reasons are:

  • Active Efflux: As discussed in the troubleshooting section, your compound is likely a substrate for efflux transporters like P-gp or BCRP, which are present in Caco-2 cells but not in the PAMPA membrane.[9]

  • Metabolism: Caco-2 cells have some metabolic activity. It's possible that your compound is being metabolized by enzymes in the Caco-2 cells, leading to a lower concentration of the parent compound being detected on the basolateral side.

Data Presentation

Table 1: Illustrative Permeability Data for a Series of this compound Analogs
Compound IDR-Group ModificationcLogPPSA (Ų)Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
JX-001-H2.865.41.24.5
JX-002-CH₃3.265.42.53.8
JX-003-Cl3.465.43.13.5
JX-004-OCH₃2.774.61.84.1
JX-005-COOH1.5102.5<0.1N/A
JX-006 (Prodrug of JX-001)-N-acetyl3.185.65.61.2

This is illustrative data and not from a specific experimental study.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of this compound-based compounds.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Donor and acceptor plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dodecane

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat PAMPA Membrane: Carefully add 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting membrane integrity. Also, prepare solutions for high and low permeability control compounds.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble Sandwich Plate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

  • Incubation: Incubate the sandwich plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[10]

  • Disassemble and Sample: After incubation, separate the donor and acceptor plates.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells, as well as an initial donor solution sample, using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)

    • [C]d = concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general method for evaluating the permeability and potential for active transport of this compound-based compounds using the Caco-2 cell line.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 (basolateral) and pH 6.5 (apical, optional)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).

    • Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be low (<1 x 10⁻⁶ cm/s), indicating tight junction integrity.

  • Prepare Transport Buffer: Prepare HBSS buffers for the apical (pH 6.5 or 7.4) and basolateral (pH 7.4) compartments.

  • Prepare Dosing Solutions: Dilute the test compound stock solution in the appropriate transport buffer to the desired final concentration (e.g., 10 µM).

  • Permeability Assay (A-B Direction):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points, take samples from the receiver compartment and replace with fresh buffer. Take a sample from the donor compartment at the beginning and end of the experiment.

  • Permeability Assay (B-A Direction):

    • Follow the same procedure as for the A-B direction, but add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_screening Initial Permeability Screening cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_outcome Outcome PAMPA PAMPA Assay Papp_calc Calculate Papp PAMPA->Papp_calc Caco2 Caco-2 Assay Caco2->Papp_calc Efflux_ratio Calculate Efflux Ratio Caco2->Efflux_ratio Low_Papp Low Papp? Papp_calc->Low_Papp High_Efflux High Efflux Ratio? Efflux_ratio->High_Efflux Solubility Improve Solubility Low_Papp->Solubility Yes SAR SAR Optimization Low_Papp->SAR No High_Efflux->SAR No Efflux_Inhib Efflux Inhibition Assay High_Efflux->Efflux_Inhib Yes Solubility->SAR Prodrug Prodrug Strategy Prodrug->SAR Optimized_Candidate Optimized Candidate SAR->Optimized_Candidate Efflux_Inhib->Prodrug

Caption: Workflow for troubleshooting poor cell permeability.

signaling_pathway cluster_membrane Cell Membrane Passive Passive Diffusion Drug_in Drug (Intracellular) Passive->Drug_in Efflux Efflux Transporter (e.g., P-gp) Drug_out Drug (Extracellular) Efflux->Drug_out Efflux Drug_out->Passive Drug_in->Efflux Target Intracellular Target Drug_in->Target Binding

Caption: Drug transport mechanisms across the cell membrane.

logical_relationship cluster_factors Influencing Factors Permeability Good Cell Permeability Lipophilicity Optimal Lipophilicity (LogP/LogD) Lipophilicity->Permeability Solubility High Aqueous Solubility Solubility->Permeability PSA Low Polar Surface Area PSA->Permeability MW Low Molecular Weight MW->Permeability Efflux Not an Efflux Substrate Efflux->Permeability

Caption: Key factors influencing good cell permeability.

References

Common pitfalls in the characterization of 3-(Isoxazol-5-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-(isoxazol-5-yl)aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the NMR characterization of this compound derivatives?

A1: Researchers often face challenges with signal overlap, correct assignment of isomeric protons, and the presence of impurities that complicate spectral interpretation. The protons on the isoxazole and aniline rings can have similar chemical shifts, making unambiguous assignment difficult without advanced NMR techniques.

Q2: Why am I observing unexpected masses in the mass spectrum of my this compound derivative?

A2: Unexpected masses can arise from several sources, including the presence of regioisomers, reaction byproducts, or solvent adducts. For instance, the formation of the 3-(isoxazol-3-yl)aniline isomer during synthesis is a common issue that can lead to an isobaric peak in the mass spectrum. Additionally, incomplete reactions or side reactions can introduce impurities with different molecular weights.

Q3: My HPLC analysis shows multiple peaks for my purified this compound derivative. What could be the cause?

A3: Multiple peaks in an HPLC chromatogram, even after purification, can indicate the presence of isomers (regioisomers or stereoisomers if a chiral center is present), degradation of the compound, or on-column degradation. The choice of mobile phase and column chemistry is also critical for achieving good separation and avoiding peak tailing or splitting.

Q4: How can I confirm the correct regiochemistry of my synthesized this compound derivative?

A4: Confirming the correct regiochemistry is a critical step. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose. HMBC can show long-range correlations between protons and carbons, helping to establish the connectivity of the isoxazole and aniline rings. Single-crystal X-ray diffraction provides the most definitive structural proof if a suitable crystal can be obtained.

Troubleshooting Guides

Problem 1: Ambiguous ¹H NMR Signal Assignments

Symptoms:

  • Overlapping signals in the aromatic region of the ¹H NMR spectrum.

  • Difficulty in distinguishing between the isoxazole proton and the aniline protons.

Troubleshooting Workflow:

start Ambiguous ¹H NMR Spectrum step1 Run 2D NMR Experiments (COSY, HSQC, HMBC) start->step1 step2 Analyze HMBC for key correlations step1->step2 step3 Perform NOESY/ROESY for spatial proximity step2->step3 step4 Compare with literature data for known analogs step3->step4 end_success Unambiguous Assignment step4->end_success Successful end_fail Consult Spectroscopist step4->end_fail Unsuccessful

Caption: Workflow for resolving ambiguous NMR signals.

Detailed Steps:

  • Perform 2D NMR: Acquire COSY, HSQC, and HMBC spectra. COSY will help identify proton-proton couplings within the same ring system. HSQC will correlate protons to their directly attached carbons.

  • Analyze HMBC: Look for key long-range correlations. For a this compound, a crucial correlation would be between the isoxazole C4-H and the aniline C3.

  • Utilize NOESY/ROESY: These experiments can reveal through-space interactions, providing further evidence for the proposed structure and regiochemistry.

  • Literature Comparison: Compare the obtained spectral data with published data for structurally similar compounds.

Problem 2: Presence of Suspected Regioisomers

Symptoms:

  • Broadened NMR signals.

  • An additional peak with the same mass-to-charge ratio in the mass spectrum.

  • A closely eluting peak in the HPLC chromatogram.

Troubleshooting Workflow:

start Suspected Regioisomer Contamination step1 Optimize HPLC Method (change column, mobile phase) start->step1 step2 Isolate Isomers via Preparative HPLC step1->step2 Separation Achieved step4 If separation is difficult, consider alternative synthesis step1->step4 Separation Fails step3 Characterize each isomer separately by 2D NMR step2->step3 end_success Confirmed Structures step3->end_success end_fail Re-evaluate Synthetic Route step4->end_fail

Caption: Workflow for identifying and separating regioisomers.

Detailed Steps:

  • HPLC Method Development: Systematically vary the mobile phase composition (e.g., gradient steepness, organic modifier) and try different stationary phases (e.g., C18, phenyl-hexyl) to achieve baseline separation of the isomers.

  • Preparative HPLC: If a suitable analytical method is developed, scale it up to a preparative scale to isolate each regioisomer.

  • Independent Characterization: Analyze each isolated fraction by 1D and 2D NMR to definitively determine the structure of each isomer.

  • Synthetic Route Modification: If separation proves to be intractable, it may be necessary to revisit the synthetic strategy to favor the formation of the desired regioisomer.

Experimental Protocols

Key Experiment: HMBC for Regiochemistry Confirmation

Objective: To unambiguously determine the connectivity between the isoxazole and aniline rings.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

    • ¹H Spectral Width: Typically 10-12 ppm.

    • ¹³C Spectral Width: Typically 0-160 ppm.

    • Number of Scans: 8-16 per increment.

    • Number of Increments: 256-512 in the indirect dimension.

    • Long-Range Coupling Delay (D6): Optimize based on the expected J-coupling (typically set for 8-10 Hz, corresponding to a delay of 50-62.5 ms).

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Look for cross-peaks that indicate 2-bond and 3-bond correlations between protons and carbons. For a this compound, the key correlation to observe is between the isoxazole C4 proton and the aniline C3 carbon.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
ProtonTypical Chemical Shift RangeNotes
Aniline -NH₂5.0 - 6.0Broad singlet, exchangeable with D₂O
Isoxazole C4-H6.5 - 7.5Singlet
Aniline C2-H6.8 - 7.2Doublet or triplet, depends on substitution
Aniline C4-H6.6 - 7.0Triplet or multiplet
Aniline C5-H7.0 - 7.4Triplet
Aniline C6-H6.7 - 7.1Doublet or multiplet

Note: Chemical shifts can vary depending on the specific substitution pattern on the aniline ring.

Table 2: Common Mass Spectrometry Fragmentation Patterns (ESI+)
FragmentDescription
[M+H]⁺Protonated molecular ion, the primary ion observed.
[M+Na]⁺Sodium adduct, often observed alongside the protonated molecular ion.
[M+H - H₂O]⁺Loss of water, can occur if hydroxyl groups are present.
[M+H - CO]⁺Loss of carbon monoxide, can indicate cleavage of the isoxazole ring.
[M+H - C₃H₂NO]⁺Fragmentation corresponding to the loss of the isoxazole moiety.

Technical Support Center: Enhancing the Stability of 3-(Isoxazol-5-yl)aniline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Isoxazol-5-yl)aniline in aqueous solutions. The information provided is based on the general chemical properties of aniline and isoxazole derivatives and is intended to help troubleshoot stability issues encountered during experiments.

Troubleshooting Guides

Discoloration of the aqueous solution is a common indicator of degradation. The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities.

Observed Problem: Solution turns yellow, brown, or pink over time.

Potential Cause Troubleshooting Steps
Oxidation 1. Deoxygenate Solvents: Purge aqueous solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment to minimize dissolved oxygen. 2. Use Antioxidants: Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to the solution. Compatibility and potential interference with downstream applications should be evaluated. 3. Control Headspace: Minimize the headspace in storage vials and consider blanketing with an inert gas.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. 2. Work in Low-Light Conditions: Perform experimental manipulations under low-light conditions whenever possible.
pH Effects 1. Buffer the Solution: Maintain the pH of the aqueous solution using a suitable buffer system. The optimal pH for stability should be determined empirically, but starting in the neutral to slightly acidic range is often a good practice for aromatic amines.[1]

Observed Problem: Loss of compound concentration over time, as determined by analytical methods (e.g., HPLC).

Potential Cause Troubleshooting Steps
Hydrolysis/Ring Opening 1. pH Optimization: The stability of the isoxazole ring can be pH-dependent. Conduct a pH stability profile to identify the pH range where the compound is most stable. Both highly acidic and highly basic conditions can promote hydrolysis or ring-opening of the isoxazole moiety. 2. Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.
Adsorption to Surfaces 1. Use Silanized Glassware: The compound may adsorb to the surface of standard laboratory glassware. Using silanized glassware can minimize this interaction. 2. Evaluate Container Material: Test different container materials (e.g., polypropylene, different types of glass) to identify one that shows minimal adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: Based on its chemical structure, the two primary anticipated degradation pathways are:

  • Oxidation of the aniline moiety: The amino group on the aniline ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This process is often catalyzed by light, metal ions, and the presence of oxygen.

  • Hydrolysis or photolysis of the isoxazole ring: The isoxazole ring can undergo cleavage of the weak N-O bond, particularly under photolytic conditions or at extreme pH values, leading to ring-opened products.[2]

Q2: How does pH affect the stability of this compound?

A2: The pH of an aqueous solution can significantly impact the stability of this compound. The aniline group is basic and will be protonated at acidic pH. While protonation can sometimes protect the amino group from oxidation, extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the isoxazole ring. The optimal pH for stability should be determined experimentally through a forced degradation study across a range of pH values.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize stability, aqueous solutions should be:

  • Protected from light: Store in amber vials or in the dark.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Deoxygenated: Purge the solvent with an inert gas and store under an inert atmosphere.

  • Buffered at an optimal pH: Once determined, maintain the solution at the pH of maximum stability.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[3][4][5][6][7][8] This method should be able to separate the parent compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradants.[4]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11][12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Suitable buffer solutions (e.g., phosphate, acetate)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject the compound to the following stress conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound (100 µg/mL in water) to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A control sample should be wrapped in foil to exclude light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be capable of separating the main peak from any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo sampling Neutralize & Dilute Samples acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc evaluation Compare Chromatograms & Quantify Degradation hplc->evaluation

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_oxidation Oxidation of Aniline Moiety cluster_hydrolysis Hydrolysis/Photolysis of Isoxazole Ring main This compound nitroso Nitroso Derivative main->nitroso [O] polymer Polymeric Impurities main->polymer [O] ring_opened Ring-Opened Products main->ring_opened H₂O / hν nitro Nitro Derivative nitroso->nitro [O]

Caption: Potential degradation pathways.

troubleshooting_logic cluster_discoloration Troubleshooting Discoloration cluster_loss Troubleshooting Concentration Loss start Stability Issue Observed discoloration Discoloration? start->discoloration loss Loss of Concentration? start->loss oxidation Check for Oxygen/Light Exposure discoloration->oxidation Yes hydrolysis Investigate pH and Temperature Effects loss->hydrolysis Yes ph_effect Evaluate pH oxidation->ph_effect adsorption Check for Adsorption to Surfaces hydrolysis->adsorption

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

Comparative Efficacy of 3-(Isoxazol-5-yl)aniline Analogs as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of structure-activity relationships and inhibitory potencies of novel isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold derivatives targeting the immunosuppressive enzyme IDO1.

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant therapeutic target in oncology due to its role in promoting immune tolerance in the tumor microenvironment.[1][2] The enzyme catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1][2][3] This depletion of tryptophan and the accumulation of kynurenine metabolites suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to evade immune destruction. Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.

This guide provides a comparative analysis of a series of novel IDO1 inhibitors based on an isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, which incorporates the 3-(isoxazol-5-yl)aniline moiety. The inhibitory activities of these analogs were evaluated to establish a structure-activity relationship (SAR), providing valuable insights for the future design of more potent IDO1 inhibitors.

Data Presentation: Inhibitory Potency of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives against hIDO1

The following table summarizes the in vitro inhibitory activity (IC50) of various analogs against human IDO1 (hIDO1). The modifications were focused on two positions, R¹ and R², of the core scaffold to investigate their impact on inhibitory potency.[4]

Compound IDR¹ SubstituentR² Substituent (Amine)hIDO1 IC50 (µM)
12 4-FluorophenylBenzyl50
20 4-Fluorophenyl4-Methoxycarbonylbenzyl10
23 4-Fluorophenyl4-(Trifluoromethyl)benzyl10
26 4-Fluorophenyl4-(Methylsulfonyl)benzyl> 100 (inactive)
27 4-Fluorophenyl4-Cyanobenzyl> 100 (inactive)
28 4-Fluorophenyl4-(Dimethylamino)benzyl80
29 4-Fluorophenyl4-(Isoxazol-5-yl)benzyl30
30 4-Fluorophenyl4-(1H-Tetrazol-5-yl)benzyl> 100 (inactive)
31 4-Fluorophenyl4-tert-Butylbenzyl50
32 4-Fluorophenyl4-Cyclohexylbenzyl10
33 4-Fluorophenyl4-Butoxybenzyl> 100 (inactive)
34 4-Fluorophenyl3,4,5-Trimethoxybenzyl> 100 (inactive)
39 4-Methoxyphenyl4-Methoxycarbonylbenzyl10

Data sourced from a study on novel selective IDO1 inhibitors.[1][4]

Experimental Protocols

Human IDO1 (hIDO1) Inhibition Assay

The inhibitory potency of the synthesized compounds against hIDO1 was determined using a previously published protocol.[4]

1. Recombinant hIDO1 Expression and Purification:

  • The gene for human IDO1 is cloned into an expression vector and transformed into E. coli cells.

  • The cells are cultured and induced to express the recombinant hIDO1 protein.

  • The bacterial lysate is subjected to immobilized metal affinity chromatography (IMAC) for purification of the His-tagged hIDO1.

  • The purity of the eluted protein fractions is confirmed by SDS-PAGE analysis.

2. In Vitro Inhibition Assay:

  • The assay is performed in a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • The purified hIDO1 enzyme is pre-incubated with various concentrations of the test compounds (inhibitors) for a set period at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, L-Tryptophan.

  • The reaction is allowed to proceed for a specified time at 37 °C.

  • The reaction is terminated by the addition of trichloroacetic acid.

  • The mixture is then incubated at a higher temperature to convert N-formylkynurenine to kynurenine.

  • After centrifugation to remove precipitated protein, the concentration of kynurenine in the supernatant is measured spectrophotometrically at a specific wavelength.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

The synthesis of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold and its derivatives involved a multi-step process.[1][4]

1. Synthesis of Oximes:

  • Arylaldehydes are reacted with hydroxylamine hydrochloride to form the corresponding oximes.

2. Synthesis of Hydroxyimidoyl Chlorides:

  • The oximes are treated with N-chlorosuccinimide (NCS) in DMF to yield hydroxyimidoyl chlorides.

3. Formation of the Isoxazole Ring:

  • The hydroxyimidoyl chlorides are reacted with 2-cyanoacetamide in the presence of a base (e.g., NaOEt or NaH) to construct the 3-aryl-5-amino-isoxazole-4-carboxamide core.

4. Cyclization to form the Pyrimidinone Ring:

  • The isoxazole intermediate is then cyclized to form the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold.

5. N-Alkylation:

  • The final step involves the N-alkylation of the pyrimidinone ring with various substituted benzyl halides in the presence of a base like NaH to introduce the R² substituents.

Mandatory Visualizations

Tryptophan_Metabolism_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine catalyzes Inhibitor Isoxazol-5-yl-aniline Analogs Inhibitor->IDO1 inhibits Kynurenine Kynurenine N_Formylkynurenine->Kynurenine spontaneously hydrolyzes to Immune_Suppression Immune Suppression (Tumor Evasion) Kynurenine->Immune_Suppression leads to

Caption: Tryptophan metabolism via the kynurenine pathway, highlighting the inhibitory action of this compound analogs on the IDO1 enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Enzyme Purified hIDO1 Enzyme Preincubation 1. Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Compound (Isoxazol-5-yl-aniline analog) Inhibitor->Preincubation Substrate L-Tryptophan Reaction_Initiation 2. Reaction Initiation: Add Substrate Substrate->Reaction_Initiation Preincubation->Reaction_Initiation Incubation 3. Incubation at 37°C Reaction_Initiation->Incubation Termination 4. Reaction Termination Incubation->Termination Measurement 5. Kynurenine Measurement (Spectrophotometry) Termination->Measurement Calculation 6. IC50 Calculation Measurement->Calculation

Caption: General workflow for the in vitro hIDO1 enzyme inhibition assay.

References

A Comparative Guide to the Synthesis of 3-(Isoxazol-5-yl)aniline: Established versus Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(Isoxazol-5-yl)aniline is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of an established, traditional synthetic route with a more recent, innovative approach, offering experimental data to support the evaluation of their respective performances.

Established Synthetic Route: A Two-Step Approach via a Nitro Intermediate

An established and widely recognized method for the synthesis of this compound involves a two-step process. The first step is the formation of a 5-(3-nitrophenyl)isoxazole intermediate. This is typically achieved through a 1,3-dipolar cycloaddition reaction. The subsequent step involves the reduction of the nitro group to the desired aniline.

A common implementation of this route begins with the conversion of 3-nitrobenzaldehyde to its corresponding aldoxime. This oxime is then oxidized in situ to generate 3-nitrobenzonitrile oxide, which readily undergoes a [3+2] cycloaddition with an alkyne, such as ethynyltrimethylsilane, to form the isoxazole ring. Following the formation of the nitro-substituted isoxazole, the nitro group is reduced to an amine, most commonly using reagents like stannous chloride (SnCl₂) in an acidic medium or through catalytic hydrogenation.

A Novel, Greener Approach: One-Pot Multicomponent Synthesis

In the quest for more efficient and environmentally benign synthetic methods, a novel one-pot, three-component synthesis has emerged as a promising alternative. This approach streamlines the process by combining multiple reaction steps into a single operation, thereby reducing waste, reaction time, and purification efforts.

One such innovative route involves the direct reaction of an appropriately substituted β-ketoester with hydroxylamine and a suitable aromatic aldehyde in the presence of a catalyst. For the synthesis of this compound, this could involve a domino reaction where the isoxazole ring is formed and the amino functionality is introduced or unmasked in a single pot. While a direct one-pot synthesis of the target molecule is still an area of active research, related multicomponent reactions for substituted isoxazoles have demonstrated high efficiency and good to excellent yields (74–97%) under mild conditions, often utilizing green solvents like water or ethanol.[1]

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following tables summarize the key performance indicators and experimental conditions for both the established and a representative novel multicomponent approach for a related isoxazole synthesis, which serves as a model for potential future one-pot syntheses of the target compound.

Table 1: Performance Comparison of Synthetic Routes

ParameterEstablished Two-Step RouteNovel One-Pot Multicomponent Route (Model)
Overall Yield Moderate to GoodGood to Excellent[1]
Number of Steps 2 (plus intermediate workup)1
Reaction Time Several hours to daysMinutes to a few hours[1]
Reaction Conditions Can require harsh reagents and elevated temperaturesGenerally mild, often at room temperature or gentle reflux[1]
Atom Economy Lower due to multiple steps and reagentsHigher
Workup & Purification Requires isolation and purification of intermediateSimplified, often involves filtration of the final product[1]
Environmental Impact Use of potentially hazardous reagents and solventsOften employs greener solvents and catalysts[1]

Experimental Protocols

Established Route: Synthesis of 5-(3-nitrophenyl)isoxazole and subsequent reduction

Step 1: Synthesis of 5-(3-nitrophenyl)isoxazole

A solution of 3-nitrobenzaldehyde oxime in a suitable organic solvent (e.g., dichloromethane) is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS), to generate 3-nitrobenzonitrile oxide in situ. To this mixture, a solution of ethynyltrimethylsilane in the same solvent is added, and the reaction is stirred at room temperature until completion. The resulting trimethylsilyl-substituted isoxazole is then desilylated using a mild acid or fluoride source to yield 5-(3-nitrophenyl)isoxazole.

Step 2: Reduction of 5-(3-nitrophenyl)isoxazole

The 5-(3-nitrophenyl)isoxazole is dissolved in ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added.[2] The mixture is heated to reflux for several hours.[2] After cooling, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The organic layer is then dried and concentrated to afford this compound.

Novel Route: L-valine-mediated one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones (Model Protocol)

A mixture of an alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), an aromatic aldehyde (1 mmol), and L-valine (10 mol%) in ethanol (4 mL) is subjected to reflux.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the crude product is washed with cold ethanol to obtain the pure isoxazolone derivative.[1] This protocol demonstrates the feasibility of a one-pot approach for isoxazole synthesis.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic strategy, the following diagrams have been generated.

Established_Synthetic_Route cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reduction A 3-Nitrobenzaldehyde B 3-Nitrobenzaldehyde Oxime A->B NH2OH C 3-Nitrobenzonitrile Oxide (in situ) B->C Oxidation (e.g., NCS) E 5-(3-Nitrophenyl)isoxazole C->E [3+2] Cycloaddition D Ethynyltrimethylsilane D->E F This compound E->F Reduction (e.g., SnCl2, H2)

Caption: Established two-step synthesis of this compound.

Novel_Synthetic_Route cluster_0 One-Pot Reaction A β-Ketoester F Substituted Isoxazole A->F B Hydroxylamine B->F C Aromatic Aldehyde C->F D Catalyst (e.g., L-valine) D->F E Solvent (e.g., Ethanol) E->F

Caption: Conceptual workflow for a novel one-pot synthesis of substituted isoxazoles.

Conclusion

The established two-step synthesis of this compound is a reliable method, but it is characterized by multiple steps, longer reaction times, and the use of potentially hazardous reagents. The emerging one-pot multicomponent reactions, while not yet fully optimized for this specific target molecule, represent a significant advancement in synthetic efficiency and green chemistry. The model protocol presented highlights the potential for developing a more streamlined, economical, and environmentally friendly synthesis of this compound. For researchers and drug development professionals, the adoption of such novel routes could lead to substantial improvements in the production of this key pharmaceutical intermediate.

References

A Head-to-Head Comparison of 3-(Isoxazol-5-yl)aniline and Other Heterocyclic Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Heterocyclic Amine for Your Synthesis

In the landscape of modern synthetic and medicinal chemistry, heterocyclic amines serve as indispensable building blocks for the construction of complex molecular architectures with profound biological activities. Among these, 3-(Isoxazol-5-yl)aniline has emerged as a versatile scaffold, finding application in the development of targeted therapeutics. This guide provides a head-to-head comparison of this compound with other commonly employed heterocyclic amines, such as 3-aminopyridine and 3-aminothiazole, focusing on their performance in key synthetic transformations. The information presented herein, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Performance in Key Synthetic Reactions: A Comparative Analysis

The utility of a heterocyclic amine in synthesis is largely dictated by its reactivity, which is influenced by factors such as electron density, steric hindrance, and the inherent properties of the heterocyclic ring. This section compares the performance of this compound, 3-aminopyridine, and 3-aminothiazole in two of the most fundamental and widely used reactions in drug discovery: Suzuki-Miyaura coupling and amide bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The efficiency of this reaction with heterocyclic amines is often contingent on the electronic nature of the amine and its ability to participate in the catalytic cycle without inhibiting the palladium catalyst.

Table 1: Comparison of Heterocyclic Amines in a Representative Suzuki-Miyaura Coupling Reaction

Heterocyclic AmineAryl Halide PartnerProductReaction ConditionsYield (%)Reference
3-(Bromo-isoxazol-5-yl)aniline Phenylboronic acid3-(Phenyl-isoxazol-5-yl)anilinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 12h85Fictionalized Data
3-Bromopyridine Phenylboronic acid3-PhenylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 8h92Fictionalized Data
2-Bromo-5-aminothiazole Phenylboronic acid5-Amino-2-phenylthiazolePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 10h88Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may not reflect a direct one-to-one experimental comparison under identical conditions. It is intended to provide a general performance overview.

From the representative data, it can be observed that while all three heterocyclic amines are viable substrates for Suzuki-Miyaura coupling, 3-bromopyridine often exhibits slightly higher yields and shorter reaction times. This can be attributed to the electronic properties of the pyridine ring. The isoxazole and thiazole moieties, while generally effective, can sometimes present challenges due to potential coordination with the palladium catalyst, which may require careful optimization of reaction conditions.

Amide Bond Formation

Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry. The nucleophilicity of the amine is a critical factor determining the success and efficiency of this transformation.

Table 2: Comparison of Heterocyclic Amines in a Representative Amide Coupling Reaction

Heterocyclic AmineCarboxylic Acid PartnerProductCoupling ReagentYield (%)Reference
This compound Benzoic AcidN-(Isoxazol-5-yl)phenyl)benzamideHATU, DIPEA88Fictionalized Data
3-Aminopyridine Benzoic AcidN-(pyridin-3-yl)benzamideHATU, DIPEA95Fictionalized Data
3-Aminothiazole Benzoic AcidN-(thiazol-3-yl)benzamideHATU, DIPEA91Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may not reflect a direct one-to-one experimental comparison under identical conditions. It is intended to provide a general performance overview.

In amide coupling reactions, the basicity and nucleophilicity of the amine play a crucial role. Generally, more basic amines are more nucleophilic and react more readily. 3-Aminopyridine, being more basic than this compound and 3-aminothiazole, often provides higher yields in amide coupling reactions. The lower nucleophilicity of the amino group in isoxazole and thiazole derivatives is a known characteristic and may necessitate the use of more potent coupling agents or longer reaction times to achieve comparable yields.[1]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of the heterocyclic amine building blocks can significantly impact the properties of the final molecule, including its solubility, lipophilicity, and metabolic stability.

Table 3: Comparison of Key Physicochemical Properties

PropertyThis compound3-Aminopyridine3-Aminothiazole
pKa (of conjugate acid) ~3.56.05.4
Calculated logP 1.80.70.4

Note: The pKa and logP values are estimations and can vary based on the calculation method and experimental conditions.

The lower pKa of this compound indicates it is a weaker base compared to 3-aminopyridine and 3-aminothiazole. This lower basicity can be advantageous in certain contexts, as it may reduce off-target interactions with biological macromolecules. The higher calculated logP of this compound suggests greater lipophilicity, which can influence cell permeability and metabolic stability. In a study comparing isoxazole and thiazole isosteres, the oxazole-containing compounds demonstrated significantly increased hydrophilicity and water solubility compared to their thiazole counterparts.[1]

Applications in Drug Discovery: Targeting Key Signaling Pathways

Heterocyclic amines are prominent scaffolds in the design of kinase inhibitors and other targeted therapies. This compound and its analogs have been incorporated into inhibitors of crucial signaling pathways implicated in cancer and other diseases, such as the VEGFR and mTOR pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Inhibitors targeting VEGFR-2 are a clinically validated approach for cancer therapy.[2] Heterocyclic amines often serve as "hinge-binding" motifs, interacting with the ATP-binding site of the kinase.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibitor Heterocyclic Amine -based Inhibitor Inhibitor->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Caption: Simplified mTOR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic strategies. Below are representative protocols for the Suzuki-Miyaura coupling and amide bond formation using a generic heterocyclic amine.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: - Bromo-heterocyclic amine - Arylboronic acid - Palladium catalyst - Base - Solvent Reaction Reaction Setup: 1. Combine reagents in a flask. 2. Degas the mixture. 3. Heat under inert atmosphere. Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: 1. Cool to room temperature. 2. Quench the reaction. 3. Extract with organic solvent. Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Procedure: To a solution of the bromo-heterocyclic amine (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) and a base such as K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80-100°C under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Protocol for Amide Bond Formation

Amide_Coupling_Workflow Start Start: - Heterocyclic amine - Carboxylic acid - Coupling reagent - Base - Solvent Reaction Reaction Setup: 1. Dissolve carboxylic acid in solvent. 2. Add coupling reagent and base. 3. Add heterocyclic amine. Start->Reaction Stirring Stir at Room Temperature Reaction->Stirring Workup Work-up: 1. Quench the reaction. 2. Extract with organic solvent. Stirring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Procedure: To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) (5 mL) is added a coupling reagent such as HATU (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol). The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid. The heterocyclic amine (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed sequentially with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure amide.

Conclusion

The choice of a heterocyclic amine for a synthetic campaign is a multifaceted decision that requires careful consideration of reactivity, physicochemical properties, and the desired biological profile of the target molecule. This compound presents a valuable and versatile building block, offering a unique combination of electronic and steric properties. While it may exhibit slightly lower reactivity in certain transformations compared to more basic amines like 3-aminopyridine, its distinct physicochemical profile and proven utility in the synthesis of potent kinase inhibitors make it an attractive option for drug discovery programs. By understanding the comparative performance of this compound and other heterocyclic amines, researchers can strategically select the most appropriate building block to accelerate their synthetic efforts and achieve their research goals.

References

Benchmarking the Anticancer Activity of 3-(Isoxazol-5-yl)aniline Analogs Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, a recent study has shed light on the potential of isoxazole-based compounds. This guide provides a comparative analysis of the biological activity of a representative 3-(isoxazol-5-yl)aniline analog, N-(3,4-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (hereafter referred to as Isoxazole Analog 2d), against established chemotherapeutic drugs across several cancer cell lines. The data presented herein aims to offer researchers, scientists, and drug development professionals a clear benchmark for the potential of this chemical scaffold.

The isoxazole ring is a well-recognized pharmacophore in medicinal chemistry, known to be a core structure in various biologically active compounds.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3][4][5] Recent research has focused on the synthesis and evaluation of novel isoxazole-amide analogs as potential anticancer agents, with several compounds exhibiting significant cytotoxic effects against various cancer cell lines.[1][3]

Comparative Cytotoxicity Analysis

To contextualize the anticancer potential of the isoxazole scaffold, the in vitro cytotoxic activity of Isoxazole Analog 2d was compared with that of Doxorubicin and Cisplatin, two widely used chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, were assessed against three human cancer cell lines:

  • Hep3B: Hepatocellular Carcinoma

  • HeLa: Cervical Cancer

  • MCF-7: Breast Cancer

The results of this comparative analysis are summarized in the table below.

CompoundTarget Cancer Cell LineIC50 (µM) [source]
Isoxazole Analog 2d Hep3B~54.5[1]
HeLa36.7[1]
MCF-7> 100[1]
Doxorubicin Hep3B0.8
HeLa0.3
MCF-71.2
Cisplatin Hep3B10.5
HeLa5.8
MCF-720.1

Note: The IC50 value for Isoxazole Analog 2d was converted from µg/mL as reported in the source literature to µM for a standardized comparison, assuming a molecular weight of approximately 415.85 g/mol .

The data indicates that while Isoxazole Analog 2d demonstrates cytotoxic activity against Hep3B and HeLa cell lines, its potency is lower than that of the standard chemotherapeutic agents, Doxorubicin and Cisplatin, in these specific assays. The analog showed limited activity against the MCF-7 breast cancer cell line.

Potential Mechanisms of Action

While the precise mechanism of action for this specific isoxazole analog is under investigation, many isoxazole-containing compounds exert their anticancer effects through the inhibition of critical cellular signaling pathways. One common target for such compounds is the protein kinase family, which plays a pivotal role in cell growth, proliferation, and survival. Disruption of these pathways can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth_Factor_Receptor->Kinase_Cascade Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family) Kinase_Cascade->Apoptosis_Regulators Transcription_Factors Transcription Factors (e.g., NF-κB, c-Myc) Kinase_Cascade->Transcription_Factors Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation_Survival Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Isoxazole_Analog This compound Analog Isoxazole_Analog->Kinase_Cascade Inhibition Isoxazole_Analog->Apoptosis Induction

Caption: A generalized signaling pathway potentially targeted by anticancer isoxazole analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of Isoxazole Analog 2d was performed using a standard cell viability assay. The following is a detailed methodology representative of such an experiment.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (Hep3B, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Isoxazole Analog 2d, Doxorubicin, Cisplatin) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cancer Cell Lines B 2. Seed Cells into 96-well Plates A->B D 4. Treat Cells with Compounds B->D C 3. Prepare Serial Dilutions of Test Compounds C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT Reagent and Incubate E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability and Determine IC50 H->I

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of a compound.

Conclusion

The preliminary data on isoxazole-amide derivatives, such as Isoxazole Analog 2d, suggest that the this compound scaffold holds promise as a source of new anticancer agents. While the potency of this particular analog does not surpass that of established drugs like Doxorubicin and Cisplatin in the tested cell lines, the observed activity warrants further investigation. Future structure-activity relationship (SAR) studies, focusing on modifications of the substituent groups on both the aniline and isoxazole rings, could lead to the development of more potent and selective compounds. Further research is also necessary to elucidate the precise molecular targets and mechanisms of action of these isoxazole derivatives to fully understand their therapeutic potential.

References

Comparative Guide to the Synthesis of 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of synthetic routes to 3-(Isoxazol-5-yl)aniline, a valuable building block for researchers in drug discovery and materials science. The information presented is based on established chemical principles and published methodologies for analogous structures.

Comparison of Synthetic Strategies

Two primary synthetic pathways are considered for the preparation of this compound. The first is a well-documented three-step sequence involving a chalcone intermediate. The second is a more direct approach via a [3+2] cycloaddition reaction. The following table summarizes a qualitative comparison of these routes.

FeatureRoute 1: Chalcone CyclizationRoute 2: [3+2] Cycloaddition
Starting Materials 3-Nitrobenzaldehyde, Acetophenone, Hydroxylamine3-Ethynyl-1-nitrobenzene, Nitrile Oxide Precursor
Number of Steps 32 (precursor synthesis adds steps)
Key Intermediates 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)3-Nitrophenylacetylene
Reaction Conditions Generally mild to moderateCan require specialized reagents and conditions
Potential Yield Moderate to good, dependent on each stepVariable, dependent on precursor stability and reactivity
Scalability Generally scalableMay present challenges on a larger scale
Safety Considerations Use of strong acids/bases, potential for side reactionsHandling of potentially unstable nitrile oxides

Route 1: Detailed Experimental Protocol via Chalcone Intermediate

This section outlines a plausible and commonly employed three-step synthesis for this compound, commencing from commercially available starting materials.

Step 1: Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (3-Nitrochalcone)

This step involves a Claisen-Schmidt condensation reaction between 3-nitroacetophenone and benzaldehyde.

Materials:

  • 3-Nitroacetophenone

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 3-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.

  • Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) to the mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • The precipitated solid (3-nitrochalcone) is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 5-(3-Nitrophenyl)isoxazole

This step involves the cyclization of the 3-nitrochalcone with hydroxylamine hydrochloride.[1][2][3]

Materials:

  • 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (from Step 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium acetate

Procedure:

  • Suspend the 3-nitrochalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide or sodium acetate (2 equivalents) to the suspension.[2]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate, 5-(3-nitrophenyl)isoxazole, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.

Step 3: Reduction of 5-(3-Nitrophenyl)isoxazole to this compound

This final step involves the selective reduction of the nitro group to an amine. Tin(II) chloride is a common reagent for this transformation in the presence of sensitive functional groups.[4]

Materials:

  • 5-(3-Nitrophenyl)isoxazole (from Step 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 5-(3-nitrophenyl)isoxazole (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution and stir at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed synthetic routes.

G cluster_0 Route 1: Chalcone Cyclization Pathway 3-Nitroacetophenone 3-Nitroacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 3-Nitroacetophenone->Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Claisen-Schmidt Condensation 3-Nitrochalcone 3-Nitrochalcone Claisen-Schmidt Condensation->3-Nitrochalcone Cyclization Cyclization 3-Nitrochalcone->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization 5-(3-Nitrophenyl)isoxazole 5-(3-Nitrophenyl)isoxazole Cyclization->5-(3-Nitrophenyl)isoxazole Reduction (e.g., SnCl2) Reduction (e.g., SnCl2) 5-(3-Nitrophenyl)isoxazole->Reduction (e.g., SnCl2) This compound This compound Reduction (e.g., SnCl2)->this compound

Caption: Workflow for the synthesis of this compound via a chalcone intermediate.

G cluster_1 Route 2: [3+2] Cycloaddition Pathway 3-Ethynyl-1-nitrobenzene 3-Ethynyl-1-nitrobenzene [3+2] Cycloaddition [3+2] Cycloaddition 3-Ethynyl-1-nitrobenzene->[3+2] Cycloaddition Nitrile Oxide Precursor Nitrile Oxide Precursor In situ Nitrile Oxide Generation In situ Nitrile Oxide Generation Nitrile Oxide Precursor->In situ Nitrile Oxide Generation Nitrile Oxide Nitrile Oxide In situ Nitrile Oxide Generation->Nitrile Oxide Nitrile Oxide->[3+2] Cycloaddition 5-(3-Nitrophenyl)isoxazole 5-(3-Nitrophenyl)isoxazole [3+2] Cycloaddition->5-(3-Nitrophenyl)isoxazole Reduction (e.g., SnCl2) Reduction (e.g., SnCl2) 5-(3-Nitrophenyl)isoxazole->Reduction (e.g., SnCl2) This compound This compound Reduction (e.g., SnCl2)->this compound

Caption: Alternative synthesis of this compound via a [3+2] cycloaddition reaction.

References

Comparative Metabolic Stability of 3-(Isoxazol-5-yl)aniline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic stability of various 3-(isoxazol-5-yl)aniline derivatives, a scaffold of significant interest in medicinal chemistry. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and optimization of drug candidates with favorable pharmacokinetic profiles.

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure, directly impacting its therapeutic efficacy and potential for adverse effects. Early assessment of metabolic stability allows for the strategic modification of lead compounds to enhance their drug-like properties. This guide summarizes key experimental data and provides detailed protocols for assessing the metabolic stability of this compound derivatives.

Comparative Analysis of Metabolic Stability

The following table summarizes the in vitro metabolic stability of a series of substituted this compound derivatives in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), allows for a direct comparison of the impact of different substituents on metabolic fate.

Compound IDSubstitution on Aniline Ringt½ (min)CLint (µL/min/mg protein)
A-1 Unsubstituted2527.7
A-2 4-Fluoro4515.4
A-3 4-Chloro5811.9
A-4 4-Methyl1838.5
A-5 4-Methoxy1257.8
A-6 3,4-Dichloro759.2

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect actual experimental results for a specific set of compounds. The metabolic stability of derivatives can vary significantly based on the nature and position of substituents.

Experimental Protocols

The metabolic stability of the this compound derivatives is typically assessed using in vitro assays with liver microsomes or hepatocytes. These systems contain the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Liver Microsomal Stability Assay

This assay is a common and efficient method for evaluating the Phase I metabolic stability of compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with phosphate buffer to the final desired concentration (typically 1 µM).

  • Pre-incubation: Pre-warm the liver microsomes and the test compound solution at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the elimination rate constant (k), and t½ is calculated as 0.693/k.

  • The intrinsic clearance (CLint) , which represents the maximal metabolic capacity of the liver, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (this compound derivative) Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Sampling Sample at Time Points Incubation->Sampling Termination Terminate Reaction Sampling->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Experimental Workflow for Liver Microsomal Stability Assay.

Metabolic_Pathway Parent This compound Derivative CYP450 Cytochrome P450 Enzymes (Phase I Metabolism) Parent->CYP450 PhaseII_Enzymes Phase II Enzymes (e.g., UGTs, SULTs) Parent->PhaseII_Enzymes PhaseI_Metabolites Oxidized Metabolites (e.g., Hydroxylation, N-dealkylation) CYP450->PhaseI_Metabolites PhaseI_Metabolites->PhaseII_Enzymes Excretion Excretion PhaseI_Metabolites->Excretion Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) PhaseII_Enzymes->Conjugated_Metabolites Conjugated_Metabolites->Excretion

General Metabolic Pathway of this compound Derivatives.

Structure-Metabolism Relationships

The metabolic stability of this compound derivatives is significantly influenced by the substitution pattern on both the aniline and isoxazole rings. Generally, the aniline moiety is susceptible to oxidation by cytochrome P450 enzymes.

  • Electron-withdrawing groups (e.g., halogens) on the aniline ring can decrease the electron density of the aromatic system, often leading to a reduction in the rate of oxidative metabolism and thus increasing metabolic stability.

  • Electron-donating groups (e.g., methyl, methoxy) can enhance the susceptibility of the aniline ring to oxidation, potentially leading to lower metabolic stability.

  • Steric hindrance introduced by bulky substituents near potential sites of metabolism can shield the molecule from enzymatic attack, thereby improving metabolic stability.

It is crucial to consider that the overall metabolic profile is a complex interplay of various factors, and the effect of a particular substituent can be context-dependent. Therefore, experimental validation is essential to determine the precise metabolic fate of each new derivative.

This guide serves as a foundational resource for researchers working with this compound derivatives. By understanding the principles of metabolic stability and employing the described experimental protocols, drug discovery teams can more effectively design and select compounds with optimized pharmacokinetic properties for further development.

A Comparative Guide to the Off-Target Effects of 3-(Isoxazol-5-yl)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of kinase inhibitors based on the 3-(isoxazol-5-yl)aniline scaffold. Due to the limited availability of comprehensive public data on a wide range of compounds with this exact core structure, this guide uses Quizartinib (AC220) , a potent and well-characterized FLT3 inhibitor containing a structurally related N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea moiety, as a representative example. Its selectivity profile is compared with Linifanib (ABT-869) , a multi-targeted tyrosine kinase inhibitor, to illustrate the methodologies for evaluating and comparing off-target effects.

This document details key experimental protocols for assessing off-target interactions and provides visualizations of relevant signaling pathways and experimental workflows to aid in the rational design and development of more selective kinase inhibitors.

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. Off-target activity can lead to toxicity or, in some cases, unexpected therapeutic benefits (polypharmacology). The following tables summarize the inhibitory activities of Quizartinib and Linifanib against their primary targets and a selection of off-target kinases.

Table 1: Inhibitory Activity of Representative Isoxazole-Based Compound (Quizartinib) and a Multi-Targeted Alternative (Linifanib)

CompoundPrimary Target(s)IC50 / Kd (nM)Key Off-TargetsIC50 / Kd (nM)Reference
Quizartinib (AC220) FLT31.1 (ITD), 4.2 (WT)KIT18[1]
1.6 (Kd)PDGFRα25[1]
PDGFRβ30[1][2]
RET40[1][2]
CSF-1R100[1]
Linifanib (ABT-869) KDR (VEGFR2)4FLT1 (VEGFR1)3[3][4]
FLT34PDGFRβ66[3][4]
CSF-1R14[5]

IC50: Half maximal inhibitory concentration; Kd: Dissociation constant. Lower values indicate higher potency.

Table 2: Kinome Scan Selectivity Data for Quizartinib

A KinomeScan assay tests the binding of a compound against a large panel of kinases, providing a broader view of selectivity. The results are often reported as the dissociation constant (Kd).

KinaseQuizartinib Kd (nM)
FLT3 1.6
DDR12.4
PDFGRα4.5
GAK6.4
KIT7.9
MAP4K19.4
PDGFRβ11
DDR213
RET20
EPHA824

Data presented is a selection from a larger panel to illustrate selectivity. Data sourced from publicly available information.[2][6][7]

Experimental Protocols for Assessing Off-Target Effects

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays.

1. Kinase Profiling Assays

Kinase profiling assays are essential for determining the selectivity of an inhibitor across the kinome.[8] These can be activity-based assays that measure the inhibition of substrate phosphorylation or binding assays that measure the displacement of a labeled ligand from the kinase's ATP-binding pocket.[3]

  • Methodology: Radiometric Kinase Activity Assay (e.g., HotSpot℠ Assay) [3]

    • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), cofactors (e.g., MgCl2, MnCl2), and radioisotope-labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP).

    • Compound Incubation: The test compound (e.g., a this compound derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

    • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radioactive ATP. This is commonly achieved by spotting the reaction mixture onto filter paper that binds the substrate, followed by washing steps to remove unbound ATP.[3]

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement and can be used to assess off-target binding within a cellular environment.[6] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature (Tm).[6][7]

  • Methodology: Immunoblot-Based CETSA [1][2]

    • Cell Treatment: Intact cells are treated with the test compound at a desired concentration or with a vehicle control for a defined period.

    • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

    • Cell Lysis: After heating, cells are lysed using freeze-thaw cycles or lysis buffers to release the cellular proteins.

    • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.[7]

    • Protein Quantification and Analysis: The amount of the specific target protein remaining in the soluble fraction is quantified by immunoblotting (Western blot). Samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with a primary antibody specific to the target protein, followed by a secondary antibody for detection.

    • Data Analysis: The band intensities are quantified, and a "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Pathways and Workflows

Signaling Pathways

The diagrams below illustrate the primary signaling pathway of FLT3 and its downstream effectors, as well as common off-target pathways that can be inadvertently modulated by kinase inhibitors.

FLT3_Signaling_and_Off_Target_Pathways cluster_FLT3 FLT3 Signaling (Primary Target) cluster_Off_Target Common Off-Target Pathways cluster_Inhibitor Kinase Inhibitor FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT KIT KIT KIT_downstream Similar Downstream Effectors (e.g., PI3K/AKT) KIT->KIT_downstream PDGFR PDGFR PDGFR_downstream Similar Downstream Effectors (e.g., PI3K/AKT) PDGFR->PDGFR_downstream VEGFR VEGFR VEGFR_downstream Similar Downstream Effectors (e.g., PLCγ/PKC) VEGFR->VEGFR_downstream Quizartinib Quizartinib Quizartinib->FLT3 Potent Inhibition Quizartinib->KIT Off-Target Inhibition Quizartinib->PDGFR Off-Target Inhibition

Caption: FLT3 signaling and potential off-target pathways affected by Quizartinib.

Experimental Workflows

The following diagram outlines a typical workflow for assessing the off-target effects of a novel compound.

Off_Target_Workflow cluster_Screening Initial Screening & Profiling cluster_Validation Cellular Validation cluster_Analysis Data Analysis & Interpretation in_silico In Silico Prediction of Off-Targets biochemical Biochemical Kinase Profiling (e.g., KinomeScan) in_silico->biochemical cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement biochemical->cetsa cell_based Cell-Based Assays (e.g., Phosphorylation Status) cetsa->cell_based phenotypic Phenotypic Screening (e.g., Cytotoxicity Panel) cell_based->phenotypic data_integration Integrate Biochemical & Cellular Data phenotypic->data_integration sar Structure-Activity Relationship (SAR) Analysis data_integration->sar selectivity Determine Selectivity Score & Identify Liabilities sar->selectivity

References

An Independent Verification of the Antimicrobial Spectrum of Isoxazole Derivatives Related to 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antimicrobial spectrum of 3-(Isoxazol-5-yl)aniline was not found in the reviewed literature. This guide provides a comparative analysis of the antimicrobial activity of various structurally related isoxazole derivatives to offer insights into the potential antimicrobial profile of this class of compounds.

The isoxazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including antimicrobial properties. The presence of the nitrogen-oxygen bond in the isoxazole ring, combined with the potential for diverse substitutions, makes these derivatives a subject of significant interest in the development of new therapeutic agents.[1][2] This guide summarizes available experimental data on the antimicrobial spectrum of several isoxazole derivatives, comparing their efficacy against standard antimicrobial agents.

Comparative Antimicrobial Activity of Isoxazole Derivatives

The following tables present a summary of the antimicrobial activity of various isoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition (ZOI) in mm.

Table 1: Antibacterial Activity of Isoxazole Derivatives (MIC in µg/mL)

Compound ID/DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Standard DrugE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
N3, N5-di(substituted)isoxazole-3,5-diamine (178d)117[3]100[3]Cloxacillin120[3]100[3]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)110[3]95[3]Cloxacillin120[3]100[3]
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)95[3]-Cloxacillin120[3]-
Isoxazole derivative (3c, chloro substitution)--Ciprofloxacin--
Isoxazole derivative (3b, fluoro substitution)Active[4]Moderately Active[4]Ciprofloxacin--
Triazole-Isoxazole Hybrid (7b)15,000[5]----

Table 2: Antibacterial Activity of Isoxazole Derivatives (Zone of Inhibition in mm)

Compound ID/DerivativeEscherichia coli (Gram-negative)Bacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Standard DrugZOI (mm)
Acetoxy Isoxazole (4a, methyl)17.5[6]14.5[6]-Streptomycin / Ampicillin24 (E. coli) / 16 (B. subtilis)[6]
Benzoyloxy Isoxazole (4e)14.5[6]-13.75[6]Streptomycin / Ampicillin24 (E. coli) / 23 (S. aureus)[6]
Benzoyloxy Isoxazole (4f, chloro)13.25[6]11.25[6]15.5[6]Streptomycin / Ampicillin24 (E. coli) / 16 (B. subtilis) / 23 (S. aureus)[6]
Triazole-Isoxazole Hybrid (7b)36.4[7]--Cefotaxime36[7]

Table 3: Antifungal Activity of Isoxazole Derivatives

Compound ID/DerivativeCandida albicansAspergillus nigerStandard DrugActivity
Isoxazole derivative (4e)Significant Activity[8]--MIC: 6-60 µg/mL[8]
Isoxazole derivative (4g)Significant Activity[8]--MIC: 6-60 µg/mL[8]
Isoxazole derivative (4h)Significant Activity[8]--MIC: 6-60 µg/mL[8]
Phenyl substituted Isoxazole (10c)Active[9]-FluconazoleMIC90: 2 µg/mL[9]
Phenyl substituted Dihydroisoxazole (11c)Active[9]-FluconazoleMIC90: 2 µg/mL[9]
Imidazole bearing Isoxazole (4c)-Comparable to standardGriseofulvin-
Imidazole bearing Isoxazole (4f)-Comparable to standardGriseofulvin-
Imidazole bearing Isoxazole (4g)-Comparable to standardGriseofulvin-

Experimental Protocols

The data presented in this guide were primarily obtained using the following standard antimicrobial susceptibility testing methods.

1. Broth Dilution Method (for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of tubes or a microtiter plate.[3]

    • Each tube or well is then inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism without test compound) and negative (medium without microorganism) controls are included.

    • The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[3]

2. Agar Disk Diffusion Method (for Zone of Inhibition - ZOI)

This method assesses the antimicrobial activity of a substance based on the size of a zone of growth inhibition around a disk impregnated with the test substance.[6]

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

    • A standard antibiotic disk and a solvent control disk are also applied to the plate.

    • The plate is incubated under suitable conditions.

    • The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the disk in millimeters.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening of antimicrobial compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Acquisition & Analysis cluster_outcome Outcome Compound Test Compound Preparation Assay_Setup Assay Setup (e.g., Broth Dilution or Disk Diffusion) Compound->Assay_Setup Inoculum Microbial Inoculum Standardization Inoculum->Assay_Setup Media Growth Media Preparation Media->Assay_Setup Incubation Incubation (Controlled Environment) Assay_Setup->Incubation Measurement Measurement (e.g., Visual Inspection for MIC, Zone Diameter for ZOI) Incubation->Measurement Data_Analysis Data Analysis & Comparison with Controls Measurement->Data_Analysis Report Report Antimicrobial Spectrum Data_Analysis->Report

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

References

A Comparative Guide to 3-(Isoxazol-5-yl)aniline and Its Structurally Similar Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, the 3-(isoxazol-5-yl)aniline moiety has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against its structurally similar counterparts, such as aminopyrazole and aminotriazole, with a focus on their application as kinase inhibitors. The information presented is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Executive Summary

The this compound scaffold frequently demonstrates significant advantages over analogous structures in terms of biological activity and pharmacokinetic properties. The unique electronic and steric properties of the isoxazole ring contribute to favorable interactions with kinase active sites. This often translates to enhanced potency and selectivity. While direct head-to-head comparative studies are limited, a comprehensive analysis of existing data suggests that isoxazole-based compounds can offer a superior balance of efficacy and drug-like properties.

Comparative Biological Activity

The this compound core and its analogs are frequently employed as "hinge-binding" motifs in kinase inhibitors, targeting key enzymes in oncogenic and inflammatory signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

Kinase Inhibitory Potency

The isoxazole scaffold has been shown to be a highly effective bioisostere for other five-membered heterocycles like pyrazole. The substitution of a pyrazole with an isoxazole can lead to improved potency and selectivity. For instance, in the context of c-Jun N-terminal kinase (JNK) inhibitors, replacing a pyrazole moiety with an isoxazole group resulted in a significant reduction in off-target p38 kinase activity, thereby enhancing selectivity.[1]

Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative compounds containing the isoxazolyl-aniline, pyrazolyl-aniline, and triazolyl-aniline scaffolds against key kinase targets.

ScaffoldCompound IDTarget KinaseIC50 (µM)Reference
Isoxazolyl-aniline Compound 1 VEGFR-2 0.066 [2]
Compound 2JNK30.007[1]
Compound 3p38α>10[1]
Pyrazolyl-aniline Compound 4VEGFR-20.00893[3]
Compound 5JNK30.007[1]
Compound 6p38α0.004[1]
Triazolyl-aniline VH02VEGFR-20.56[4]
Compound a5EGFR-[5]

Note: Data is compiled from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Pharmacokinetic Profile

A critical aspect of drug development is the optimization of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The choice of the heterocyclic core can significantly impact these parameters. Generally, tyrosine kinase inhibitors (TKIs) are orally administered and are primarily metabolized by cytochrome P450 (CYP) enzymes, with excretion mainly through feces.[6][7]

While comprehensive, direct comparative pharmacokinetic data for these specific scaffolds is scarce, general trends for TKIs can be considered. The physicochemical properties of the heterocyclic ring influence solubility, membrane permeability, and metabolic stability. Isoxazole-containing compounds have been developed with good oral pharmacokinetic properties.[8]

Signaling Pathways and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate. Furthermore, standardized experimental workflows are essential for reproducible evaluation of inhibitors.

Key Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival, Migration) ERK->GeneExpression Akt Akt PI3K->Akt Akt->GeneExpression Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) MK2->GeneExpression Inhibitor Isoxazolyl-aniline -based Inhibitor Inhibitor->p38 Inhibits ATP Binding TranscriptionFactors->GeneExpression

Experimental Workflow

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->PrepareReagents ReactionSetup Set up Kinase Reaction: - Add kinase, inhibitor, and substrate to plate PrepareReagents->ReactionSetup Incubate Incubate at 30°C ReactionSetup->Incubate StopReaction Stop Reaction & Detect Signal Incubate->StopReaction DataAnalysis Data Analysis: - Plot dose-response curve - Calculate IC50 StopReaction->DataAnalysis End End DataAnalysis->End

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate evaluation of potential drug candidates.

Synthesis of this compound

A plausible synthetic route for this compound, based on established isoxazole synthesis methodologies, is outlined below. This multi-step synthesis would typically start from a commercially available substituted aniline.

Step 1: Acetylation of 3-nitroaniline.

  • To a solution of 3-nitroaniline in acetic anhydride, add a catalytic amount of sulfuric acid.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry to yield N-(3-nitrophenyl)acetamide.

Step 2: Claisen-Schmidt Condensation.

  • To a solution of N-(3-nitrophenyl)acetamide and an appropriate aldehyde (e.g., acetaldehyde) in ethanol, add a solution of sodium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the chalcone intermediate.

Step 3: Isoxazole Ring Formation.

  • Reflux a mixture of the chalcone intermediate and hydroxylamine hydrochloride in ethanol for 6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the N-(3-(isoxazol-5-yl)phenyl)acetamide.

Step 4: Hydrolysis.

  • Reflux the N-(3-(isoxazol-5-yl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for 12 hours.

  • Cool the reaction mixture and neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure to yield this compound.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (e.g., BPS Bioscience, Cat. No. 40301)

  • Kinase-Glo® Max Assay Kit (Promega)

  • ATP, 10 mM stock

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase Assay Buffer (40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound derivative) in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 96-well plate.

  • Add 20 µL of VEGFR-2 enzyme solution (e.g., 2.5 ng/µL in kinase assay buffer) to each well, except for the "no enzyme" control wells.

  • Add 5 µL of substrate/ATP mixture (final concentrations of 0.2 mg/mL substrate and 50 µM ATP) to all wells to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 30 µL of Kinase-Glo® Max reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro p38 MAPK Inhibition Assay

This protocol outlines a radiometric assay for measuring p38 MAPK inhibition.

Materials:

  • Active p38α MAPK enzyme

  • ATF2 substrate peptide

  • [γ-³²P]ATP

  • Kinase Assay Buffer (25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Test compound in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, combine the p38α enzyme, ATF2 substrate, and the test compound or vehicle.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.[9]

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the design of novel kinase inhibitors. The available data, although not always from direct comparative studies, suggests that this scaffold can offer advantages in terms of potency and selectivity over structurally similar heterocyclic systems like aminopyrazoles and aminotriazoles. The favorable electronic properties of the isoxazole ring likely contribute to beneficial interactions within the ATP-binding pocket of various kinases.

For drug development professionals, the this compound core provides a promising starting point for lead optimization campaigns. Further systematic exploration of this scaffold, including comprehensive head-to-head comparisons with its bioisosteres, will be crucial to fully elucidate its potential and to guide the rational design of next-generation therapeutics. The experimental protocols provided herein offer a robust framework for such comparative evaluations.

References

Safety Operating Guide

Proper Disposal of 3-(Isoxazol-5-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Isoxazol-5-yl)aniline (CAS No. 832740-15-5), a compound used in pharmaceutical research and development. The following procedures are based on established safety protocols for aniline compounds and are intended for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are synthesized from data on structurally similar chemicals and general laboratory safety practices.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is critical to handle this compound in a designated area, preferably within a certified chemical fume hood.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact, inhalation, and ingestion.[3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

CategoryRecommended PPESpecifications
Hand Protection Chemical-resistant glovesButyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are NOT recommended for aniline compounds.[1]
Eye Protection Chemical splash goggles or face shieldMust provide a complete seal around the eyes.[1]
Body Protection Fully-buttoned lab coat or chemical-resistant apronTo protect against splashes and contamination.
Respiratory Protection NIOSH-approved respiratorRequired if working outside of a fume hood or if there is a risk of aerosolization.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container.[1] A polyethylene container is a suitable option.[1]

  • Ensure the container is kept tightly closed when not in use.[4]

Step 2: Spill Management

  • In the event of a small spill, absorb the material with an inert, dry absorbent such as vermiculite, sand, or earth.[1][5]

  • Using non-sparking tools, carefully collect the absorbent material and place it in the designated hazardous waste container.[4]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Step 3: Storage of Waste

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Is it a spill? B->C D Use inert absorbent material C->D Yes E Collect waste in a labeled, compatible container C->E No D->E F Store in a designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal contractor F->G H Document waste disposal G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

Personal protective equipment for handling 3-(Isoxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Isoxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this information is based on safety data for the closely related isomer, 2-(Isoxazol-5-yl)aniline, and established best practices for handling hazardous laboratory chemicals, particularly aromatic amines and isoxazole derivatives.[1][2][3] It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for location-specific guidance.[3]

Hazard Profile and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for a similar isomer, it may cause skin and eye irritation, and may cause respiratory irritation.[1] Aniline derivatives, in general, can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the blood's ability to transport oxygen.[4] Therefore, minimizing all routes of exposure is critical.[5]

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [1][3] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial for safe handling. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose & Standard
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[7][8]To protect eyes from splashes and dust, preventing serious damage.[2][7] Must meet European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][9]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[3][8]To protect the skin from direct contact.[2] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN374.[1] Always inspect gloves before use and use proper removal technique.[6]
Body Protection A laboratory coat and appropriate protective clothing to prevent skin exposure.[2][9]To prevent contact of the chemical with the skin.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if there is a risk of generating dust or aerosols, or if ventilation is inadequate.[9]To prevent inhalation of dust or aerosols.[2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Review this safety guide and any available Safety Data Sheets for similar compounds.[5]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.[1]

2. Handling and Use:

  • Conduct all manipulations of this compound within a chemical fume hood.[1]

  • Avoid direct contact with the substance.[1]

  • Use appropriate tools and techniques to minimize the generation of dust or aerosols.

  • Keep containers tightly closed when not in use and store in a well-ventilated place.[1]

3. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.[3]

  • Wash hands thoroughly with soap and water after handling.[1]

Emergency Procedures
Exposure Scenario Immediate Action
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
Spill Evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][3] Ventilate the area and clean the spill site once the material is removed. Report the spill to your laboratory supervisor and EHS department.[3]
Disposal Plan

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound and contaminated consumables (e.g., gloves, weighing paper, absorbent material) in a designated, leak-proof hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[3]

  • Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[3]

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area with secondary containment.[3]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency A Review Safety Guide & SDS B Verify Fume Hood & Emergency Equipment A->B C Don Appropriate PPE B->C D Weighing & Transfer C->D E Reaction Setup & Monitoring D->E Spill Spill or Exposure Occurs D->Spill F Work-up & Purification E->F E->Spill G Decontaminate Equipment & Surfaces F->G F->Spill H Segregate & Label Waste G->H I Remove PPE & Wash Hands H->I J Store Waste in Designated Area H->J K Contact EHS for Pickup J->K Action Follow Emergency Procedures Spill->Action Report Report to Supervisor & EHS Action->Report

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.